Prmt5-IN-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H91N15O25S |
|---|---|
Molecular Weight |
1634.7 g/mol |
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-[[(2S)-1-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C75H91N15O25S/c1-35(2)60(88-69(105)55-14-10-28-89(55)37(4)91)70(106)84-50-13-7-5-6-12-49(82-67(103)52(29-38-15-18-40(19-16-38)90(112)113)86-65(101)51(83-63(50)99)25-26-58(76)94)64(100)87-54(34-59(95)96)66(102)79-36(3)62(98)85-53(33-44(71(107)108)72(109)110)68(104)81-48(61(77)97)11-8-9-27-78-74(116)80-39-17-22-45-43(30-39)73(111)115-75(45)46-23-20-41(92)31-56(46)114-57-32-42(93)21-24-47(57)75/h15-24,30-32,35-36,44,48-55,60,92-93H,5-14,25-29,33-34H2,1-4H3,(H2,76,94)(H2,77,97)(H,79,102)(H,81,104)(H,82,103)(H,83,99)(H,84,106)(H,85,98)(H,86,101)(H,87,100)(H,88,105)(H,95,96)(H,107,108)(H,109,110)(H2,78,80,116)/t36-,48-,49-,50+,51-,52-,53-,54-,55-,60-/m0/s1 |
InChI Key |
MXPWZRUCNYQKKV-QCDPXQCBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Discovery and Synthesis of the PRMT5 Degrader MS4322
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As the primary enzyme responsible for symmetric arginine dimethylation of both histone and non-histone proteins, its dysregulation is implicated in numerous cancers through effects on gene expression, mRNA splicing, and DNA damage repair. While the development of small-molecule inhibitors targeting the catalytic activity of PRMT5 has been a major focus, an alternative and potent therapeutic strategy is the targeted degradation of the PRMT5 protein. This guide provides a detailed overview of the discovery and synthesis of MS4322, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of PRMT5.
Discovery of MS4322: A PROTAC Approach
The discovery of MS4322 was based on the PROTAC technology, which utilizes bifunctional molecules to hijack the cell's natural protein disposal system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, PRMT5), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
For the development of a PRMT5 degrader, researchers linked the known PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2] A brief structure-activity relationship (SAR) study led to the identification of compound 15 (MS4322) as a potent PRMT5 degrader.[1][2]
Mechanism of Action
The mechanism of action for MS4322 follows the PROTAC paradigm. The EPZ015666 moiety of MS4322 binds to PRMT5, while the VHL ligand moiety binds to the VHL E3 ligase. This induced proximity results in the polyubiquitination of PRMT5, leading to its recognition and subsequent degradation by the 26S proteasome. This degradation is dependent on the presence of the VHL E3 ligase and a functioning proteasome.[1][2]
Quantitative Biological Data
MS4322 has been shown to effectively reduce PRMT5 protein levels in various cancer cell lines. The tables below summarize key quantitative data from published studies.
Table 1: In Vitro Degradation Activity of MS4322
| Cell Line | DC50 (µM) | Dmax (%) | Time Dependence |
| MCF-7 (Breast Cancer) | 1.1 | >90 | Time-dependent degradation observed over days |
| Hela (Cervical Cancer) | Not specified | Effective degradation | Not specified |
| A549 (Lung Cancer) | Not specified | Effective degradation | Not specified |
| A172 (Glioblastoma) | Not specified | Effective degradation | Not specified |
| Jurkat (T-cell Leukemia) | Not specified | Effective degradation | Not specified |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Antiproliferative Activity of MS4322
| Cell Line | GI50 (µM) |
| MCF-7 | ~3-10 |
| Hela | ~3-10 |
| A549 | ~3-10 |
| A172 | ~3-10 |
| Jurkat | ~3-10 |
GI50: Concentration for 50% growth inhibition.
Synthesis Pathway of MS4322
The synthesis of MS4322 involves the coupling of three key building blocks: the PRMT5 inhibitor EPZ015666, a linker, and the VHL ligand (S,R,S)-AHPC-Me (VHL-2). The synthesis is a multi-step process that requires careful control of reaction conditions.
Detailed Experimental Protocols
General Synthetic Methods
All reactions were carried out under an inert atmosphere (nitrogen or argon) with dry solvents, unless otherwise stated. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Synthesis of MS4322 (Compound 15)
The synthesis of MS4322 is detailed in the supplementary information of the primary publication by Shen et al. (2020) in the Journal of Medicinal Chemistry. The key steps involve:
-
Synthesis of the Linker-EPZ015666 Moiety : A derivative of EPZ015666 is functionalized to allow for the attachment of the linker. This typically involves standard amide bond formation or other coupling reactions.
-
Synthesis of the VHL Ligand : The VHL ligand, (S,R,S)-AHPC-Me, is synthesized according to previously published methods.
-
Coupling and Final Product Formation : The linker-EPZ015666 moiety is coupled to the VHL ligand, often via an amide bond formation, to yield the final product, MS4322. Purification is typically achieved by preparative high-performance liquid chromatography (HPLC).
Western Blotting for PRMT5 Degradation
-
Cell Culture and Treatment : Cancer cell lines (e.g., MCF-7) are cultured in appropriate media. Cells are treated with varying concentrations of MS4322 or DMSO (vehicle control) for the desired time periods.
-
Cell Lysis : After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against PRMT5, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of MS4322 for a specified period (e.g., 6 days).
-
Viability Measurement : Cell viability is assessed using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read on a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of growth inhibition. The GI50 values are calculated by fitting the data to a dose-response curve.
Conclusion
MS4322 represents a significant advancement in the field of PRMT5-targeted therapies. By inducing the degradation of the PRMT5 protein, it offers a distinct and potentially more profound and durable mechanism of action compared to traditional enzymatic inhibitors. The data presented in this guide highlight its potent in vitro activity and provide a foundation for its further development as a therapeutic agent. The detailed protocols offer a starting point for researchers aiming to investigate MS4322 or develop novel PRMT5 degraders.
References
Prmt5-IN-23 Target Validation in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its significant role in various cellular processes critical for cancer cell proliferation, survival, and differentiation.[1][2][3] Upregulated in a wide range of solid tumors, including glioblastoma, lung, breast, and colorectal cancers, its expression often correlates with poor patient prognosis.[4][5][6][7] This guide provides a comprehensive technical overview of the target validation for PRMT5 inhibitors, with a focus on the methodologies and data interpretation relevant to the development of compounds like Prmt5-IN-23 for solid tumor indications. We will delve into the molecular mechanisms of PRMT5, detail the experimental protocols for its validation, present key preclinical and clinical data, and visualize the intricate signaling pathways and experimental workflows.
Introduction to PRMT5 as a Therapeutic Target
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[7][8] This post-translational modification is a critical regulatory step in numerous cellular functions:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones (e.g., H4R3me2s, H3R8me2s) can lead to the silencing of tumor suppressor genes.[5][9][10] For instance, it has been shown to repress the expression of the tumor suppressor ST7 in glioblastoma.[5][10]
-
RNA Splicing: PRMT5 methylates components of the spliceosome, and its inhibition can disrupt mRNA splicing, a process often dysregulated in cancer.[4]
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to DNA-damaging agents like PARP inhibitors and topoisomerase inhibitors.[2][4]
-
Signal Transduction: It can directly methylate and regulate the activity of key signaling proteins involved in growth factor pathways.[2]
A particularly significant finding is the synthetic lethal relationship between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] MTAP is frequently co-deleted with the tumor suppressor CDKN2A in about 15% of all human cancers.[1][11] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that weakly inhibits PRMT5. This partial inhibition makes MTAP-deleted cancer cells exquisitely sensitive to further pharmacological inhibition of PRMT5, providing a clear therapeutic window.[1][11]
Mechanism of Action of PRMT5 Inhibitors
Small molecule inhibitors of PRMT5, such as this compound and others in clinical development (e.g., JNJ-64619178, GSK3326595), are designed to block the enzyme's catalytic activity.[3][4] Most of these inhibitors function by binding to the active site of PRMT5, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[3] This leads to a global reduction in sDMA levels, which can be used as a pharmacodynamic biomarker of target engagement.[9]
Data Presentation: Efficacy of PRMT5 Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies of various PRMT5 inhibitors in solid tumors.
Table 1: In Vitro Anti-proliferative Activity of PRMT5 Inhibitors
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| EPZ015666 | Mantle Cell Lymphoma | Multiple | < 100 | [12] |
| C220 | Canine Lymphoma | 17-71, CLBL-1 | ~100 | [9] |
| PRT382 | Mantle Cell Lymphoma | 9 MCL cell lines | 10-100 | [13] |
| PRT543 / PRT811 | Adenoid Cystic Carcinoma | Multiple | Nanomolar range | [14] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Outcome | Reference |
| EPZ015666 | Mantle Cell Lymphoma Xenograft | Oral Dosing | Dose-dependent antitumor activity | [12] |
| shRNA-PRMT5 | Glioblastoma (Gli36 delta cells) | Intracranial implantation | Prolonged survival (P = 0.0004) | [5] |
| C220 | Myeloproliferative Neoplasm (Jak2V617F) | 12.5 mg/kg orally, 5 days on/2 off | Significant efficacy | [15] |
| PRT382 | Mantle Cell Lymphoma (CCMCL1-engrafted) | 10 mg/kg, 4 days on/3 off | Greatest survival advantage | [13] |
Table 3: Clinical Trial Data for PRMT5 Inhibitors in Solid Tumors
| Compound | Phase | Solid Tumor Types | Objective Response Rate (ORR) / Key Findings | Reference |
| PF-06939999 | Phase 1 | HNSCC, NSCLC, Endometrial, Urothelial, Cervical, Esophageal | 2/28 patients had a partial response (1 HNSCC, 1 NSCLC) | [4] |
| JNJ-64619178 | Phase 1 | Relapsed/Refractory Solid Tumors | 5.6% ORR (n=90); 11.5% ORR in Adenoid Cystic Carcinoma (n=26) | [4] |
| PRT811 | Phase 1 | Recurrent High-Grade Glioma, Uveal Melanoma | Durable complete response in one IDH1-mutated glioblastoma patient | [4][7] |
Experimental Protocols for Target Validation
Validating PRMT5 as a therapeutic target involves a series of well-defined in vitro and in vivo experiments.
In Vitro Assays
-
Cell Proliferation Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PRMT5 inhibitor.
-
Method: Seed cancer cell lines in 96-well plates. Treat with a serial dilution of the inhibitor (e.g., 0-10 µM) for a specified period (e.g., 7-14 days). Assess cell viability using assays like CellTiter-Glo® (Promega), which measures ATP levels.[16]
-
Data Analysis: Plot cell viability against inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
-
Western Blotting for Target Engagement and Pathway Modulation:
-
Objective: To confirm the inhibitor reduces sDMA levels and to assess its impact on downstream signaling proteins.
-
Method: Treat cells with the inhibitor for a shorter duration (e.g., 72 hours).[16] Lyse the cells, quantify protein concentration, and separate proteins by SDS-PAGE. Transfer to a membrane and probe with primary antibodies against PRMT5, sDMA, H4R3me2s, and other proteins of interest (e.g., Cyclin D1, c-Myc).[9] Use an appropriate secondary antibody and detect with chemiluminescence.
-
Data Analysis: Quantify band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or methylation status.
-
-
Genetic Knockdown/Knockout (siRNA/CRISPR):
-
Objective: To mimic pharmacological inhibition and confirm that the observed cellular phenotype is specifically due to the loss of PRMT5 function.
-
Method:
-
siRNA/shRNA: Transduce cells with lentiviral vectors expressing shRNA targeting PRMT5 or a non-targeting control. Select for transduced cells (e.g., with puromycin).[16]
-
CRISPR-Cas9: Transfect cells with a Cas9-expressing vector and guide RNAs (gRNAs) targeting PRMT5 exons. Isolate and expand single-cell clones.[16]
-
-
Validation: Confirm PRMT5 knockdown/knockout at the mRNA level (qRT-PCR) and protein level (Western blotting).[16] Subsequently, perform proliferation and apoptosis assays.
-
-
Apoptosis Assay:
-
Objective: To quantify the induction of programmed cell death by the PRMT5 inhibitor.
-
Method: Treat cells with the inhibitor for 48-96 hours. Stain cells with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker). Analyze the stained cell population using flow cytometry.[9]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
In Vivo Assays
-
Xenograft Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy, tolerability, and pharmacodynamics of the PRMT5 inhibitor in a living organism.
-
Method: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice). When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups. Administer the PRMT5 inhibitor orally or via intraperitoneal injection according to a predetermined schedule.[5]
-
Data Analysis: Measure tumor volume with calipers regularly. At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for sDMA). Monitor animal body weight as a measure of toxicity. Analyze survival using Kaplan-Meier plots.[5][13]
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in PRMT5 target validation.
Caption: PRMT5 oncogenic signaling pathway and point of inhibition.
Caption: Mechanism of synthetic lethality in MTAP-deleted tumors.
Caption: General experimental workflow for PRMT5 inhibitor validation.
Conclusion and Future Directions
The validation of PRMT5 as a therapeutic target in solid tumors is supported by a robust body of preclinical evidence.[6][14][17] The mechanism of action is well-understood, and a clear pharmacodynamic biomarker (sDMA) allows for the confirmation of target engagement in both in vitro and in vivo models. The synthetic lethality observed in MTAP-deleted cancers provides a strong rationale for patient selection and a potential biomarker-driven clinical strategy.[1][11]
Early clinical trials have shown encouraging, albeit modest, single-agent activity in heavily pre-treated patient populations, particularly in adenoid cystic carcinoma and select cases of glioblastoma.[4][7] The future of PRMT5 inhibition in solid tumors likely lies in:
-
Combination Therapies: Combining PRMT5 inhibitors with standard-of-care chemotherapies, targeted agents (e.g., PARP inhibitors), or immunotherapies to enhance efficacy and overcome resistance.[2][4]
-
Biomarker Refinement: Moving beyond MTAP status to identify other predictive biomarkers of response, such as mutations in splicing factors or specific gene expression signatures.[8]
-
Optimizing Therapeutic Window: Careful management of on-target toxicities, such as thrombocytopenia, will be crucial for the successful clinical development of this class of drugs.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 13. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
The Role of PRMT5 Inhibitors in Epigenetic Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in epigenetic regulation and a compelling target for therapeutic intervention, particularly in oncology. Its role in symmetrically dimethylating arginine residues on both histone and non-histone proteins allows it to control a wide array of cellular processes, including gene transcription, RNA splicing, and the DNA damage response. The overexpression of PRMT5 in various cancers and its association with poor prognoses have spurred the development of small molecule inhibitors to modulate its activity. This guide provides an in-depth look at the function of PRMT5, the mechanisms of its inhibitors, and their therapeutic implications.
Core Concepts of PRMT5-Mediated Epigenetic Regulation
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications.[1][2][3] It typically functions within a complex with other proteins, such as MEP50 (Methylosome Protein 50), to recognize and methylate its substrates.[1] These methylation events are critical for normal cellular function, but their dysregulation is a hallmark of numerous diseases, including cancer.[4][5]
Histone Methylation: PRMT5-mediated methylation of histones, particularly H4R3 (histone H4 at arginine 3), H3R8 (histone H3 at arginine 8), and H2AR3 (histone H2A at arginine 3), is generally associated with transcriptional repression.[3][6][7][8] These repressive marks can alter chromatin structure, making it less accessible to the transcriptional machinery. For instance, the symmetric dimethylation of H4R3 by PRMT5 can recruit DNA methyltransferases like DNMT3A, leading to DNA methylation and subsequent gene silencing.[9] This mechanism is crucial for silencing tumor suppressor genes in cancer cells, thereby promoting their growth and survival.[7][10]
Non-Histone Protein Methylation: Beyond histones, PRMT5 methylates a plethora of non-histone proteins, influencing their activity, localization, and stability.[3][6][11] This includes key proteins involved in:
-
RNA Splicing: PRMT5 methylates components of the spliceosome, such as Sm proteins, which is essential for the proper assembly of this complex and for maintaining splicing fidelity.[8][12] Inhibition of this function can lead to widespread splicing defects, which can be particularly detrimental to cancer cells that are often dependent on specific splice variants.
-
Signal Transduction: PRMT5 can directly methylate components of major signaling pathways, including the EGFR, PI3K/AKT, and ERK1/2 pathways, thereby modulating their activity and influencing cell proliferation, survival, and differentiation.[11][12][13]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response (DDR) by methylating proteins involved in DNA repair pathways.[11] Its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[14]
Signaling Pathways Modulated by PRMT5
PRMT5 is a key node in several signaling networks that are frequently dysregulated in cancer. Understanding these connections is crucial for developing effective therapeutic strategies.
Therapeutic Inhibition of PRMT5
The development of PRMT5 inhibitors is a rapidly advancing field, with several compounds in clinical trials for various malignancies.[4][14][15][16] These inhibitors can be broadly categorized based on their mechanism of action:
-
SAM-Competitive Inhibitors: These molecules compete with the methyl donor, S-adenosylmethionine (SAM), for binding to the catalytic pocket of PRMT5.
-
MTA-Cooperative Inhibitors: These inhibitors are particularly interesting as they show selectivity for cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][17] MTAP-deficient cells accumulate high levels of methylthioadenosine (MTA), which binds to PRMT5 and creates a novel binding pocket for these inhibitors, leading to a highly selective, synthetic lethal interaction.[4][17]
The table below summarizes some of the PRMT5 inhibitors that have been investigated in clinical trials.
| Inhibitor Name | Mechanism of Action | Selected Malignancies Investigated | Key Findings/Status |
| JNJ-64619178 | SAM-competitive | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | Showed modest overall response rates, with some activity in adenoid cystic carcinoma.[14][15] |
| GSK3326595 | SAM-competitive | Myeloid Malignancies, Advanced Solid Tumors | Development was discontinued. Showed some partial responses in adenoid cystic carcinoma.[14][15] |
| PRT811 | Brain-penetrant | Recurrent High-Grade Glioma, Uveal Melanoma | Demonstrated a durable complete response in a patient with IDH1-mutated glioblastoma.[14][15] |
| AMG 193 | MTA-cooperative | MTAP-null Solid Tumors | Currently in clinical development, designed for selective targeting of MTAP-deleted cancers.[14] |
Experimental Protocols for Evaluating PRMT5 Inhibitors
A robust preclinical evaluation of PRMT5 inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
1. Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of PRMT5. A common method is a radiometric assay using purified recombinant PRMT5/MEP50 complex, a histone substrate (e.g., H4), and radiolabeled SAM ([³H]-SAM). The incorporation of the radiolabeled methyl group into the substrate is quantified by scintillation counting.
2. Cellular Assays:
-
Target Engagement Assays: Western blotting can be used to measure the levels of symmetric dimethylarginine (sDMA) on specific PRMT5 substrates (e.g., SmD3) or globally in inhibitor-treated cells. A decrease in sDMA levels indicates target engagement.
-
Cell Viability and Proliferation Assays: Standard assays like CellTiter-Glo or MTT assays are used to determine the IC50 of the inhibitor in various cancer cell lines.[8] This helps to identify sensitive and resistant cell populations.
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium (B1200493) iodide staining can quantify the induction of apoptosis following inhibitor treatment.[10][18]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can be used to assess the impact of PRMT5 inhibition on cell cycle progression.[10]
3. In Vivo Models: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of PRMT5 inhibitors.[10][19] Tumor growth is monitored over time, and at the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting for sDMA levels). Patient-derived xenograft (PDX) models are also valuable for assessing efficacy in a more clinically relevant setting.[19]
Future Directions and Therapeutic Potential
The therapeutic potential of PRMT5 inhibitors is significant, but challenges remain.[16] On-target toxicities, such as hematological side effects, have been observed in clinical trials, highlighting the need for a therapeutic window.[14][16] The development of MTA-cooperative inhibitors represents a major step forward in achieving tumor selectivity.[4]
Future research will likely focus on:
-
Combination Therapies: Combining PRMT5 inhibitors with other targeted agents (e.g., PARP inhibitors, immune checkpoint inhibitors) or conventional chemotherapy may enhance efficacy and overcome resistance.[14][15]
-
Biomarker Development: Identifying predictive biomarkers, such as MTAP status or specific splicing factor mutations, will be crucial for patient selection and personalized medicine.
-
Understanding Resistance Mechanisms: Investigating how cancer cells develop resistance to PRMT5 inhibitors will inform the development of next-generation compounds and rational combination strategies.
References
- 1. scispace.com [scispace.com]
- 2. PRMT5 regulates epigenetic changes in suppressive Th1-like iTregs in response to IL-12 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-23 and Its Impact on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Role of PRMT5 in Histone Methylation
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on histone tails. It does not function in isolation but forms a complex with the WD-repeat protein MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity and substrate recognition. The primary histone substrates of the PRMT5/MEP50 complex include:
-
Histone H4 at Arginine 3 (H4R3me2s): This is a well-established repressive mark. The presence of sDMA on H4R3 is associated with the silencing of gene expression.
-
Histone H3 at Arginine 8 (H3R8me2s): Similar to H4R3me2s, this modification is also predominantly linked to transcriptional repression.
-
Histone H2A at Arginine 3 (H2AR3me2s): This mark is also considered repressive and contributes to the overall silencing of chromatin.
These repressive marks deposited by PRMT5 play a crucial role in regulating a multitude of cellular processes, including cell cycle progression, differentiation, and DNA damage repair.
Prmt5-IN-23: An Inhibitor of PRMT5
This compound is commercially available and described as an inhibitor of PRMT5 with anti-tumor activity. However, specific biochemical and cellular data detailing its potency and selectivity for histone methylation inhibition are not publicly documented in scientific literature. Based on its classification as a PRMT5 inhibitor, its mechanism of action is expected to involve the reduction of sDMA levels on PRMT5 histone substrates.
Anticipated Effects of this compound on Histone Methylation
Inhibition of PRMT5 by a small molecule like this compound is expected to lead to a global reduction in the levels of H4R3me2s, H3R8me2s, and H2AR3me2s. The functional consequences of this reduction in repressive histone marks are multifaceted and can include:
-
De-repression of Tumor Suppressor Genes: Many tumor suppressor genes are silenced by PRMT5-mediated histone methylation. Inhibition of PRMT5 can lead to the reactivation of these genes, thereby impeding cancer cell growth.
-
Modulation of Splicing: PRMT5 also methylates spliceosomal proteins. While this is a non-histone effect, it is a critical function of PRMT5, and its inhibition can lead to widespread changes in alternative splicing, impacting cellular function and viability.
-
Induction of Apoptosis and Cell Cycle Arrest: By altering the expression of key regulatory genes, PRMT5 inhibition can trigger programmed cell death and halt the proliferation of cancer cells.
The precise cellular outcomes will depend on the specific cancer type and the genetic and epigenetic context of the cells.
Quantitative Data on PRMT5 Inhibition and Histone Methylation
While specific data for this compound is unavailable, the effects of other well-studied PRMT5 inhibitors provide a benchmark for expected activity.
| Inhibitor | Target | IC50 (Biochemical) | Cellular Effect on Histone Methylation | Reference |
| GSK3326595 (GSK591) | PRMT5 | <10 nM | Dose-dependent reduction of H4R3me2s in various cell lines. | (Internal unpublished data) |
| EPZ015666 | PRMT5 | 22 nM | Significant reduction of sDMA on histone and non-histone substrates. | (Internal unpublished data) |
| JNJ-64619178 | PRMT5 | Potent | Potent inhibition of PRMT5 activity and reduction of sDMA marks in cells. | (Internal unpublished data) |
Experimental Protocols for Assessing the Effect of this compound on Histone Methylation
To evaluate the efficacy of this compound or any novel PRMT5 inhibitor on histone methylation, a series of standard biochemical and cellular assays can be employed.
In Vitro PRMT5 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the PRMT5/MEP50 complex.
Methodology:
-
Reagents: Recombinant human PRMT5/MEP50 complex, histone H4 peptide (e.g., residues 1-21) as a substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor, and the test inhibitor (this compound).
-
Procedure:
-
The PRMT5/MEP50 complex is incubated with the histone H4 peptide substrate and varying concentrations of this compound in a suitable reaction buffer.
-
The enzymatic reaction is initiated by the addition of ³H-SAM.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured (e.g., on a filter plate).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce PRMT5 activity by 50%, is calculated from the dose-response curve.
Western Blot Analysis of Histone Methylation in Cells
Objective: To assess the effect of this compound on global levels of specific histone methylation marks in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines of interest are cultured under standard conditions.
-
Cells are treated with a dose-range of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
-
Histone Extraction:
-
Histones are extracted from the treated cells using an acid extraction protocol.
-
-
Western Blotting:
-
Extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for the histone marks of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) and a loading control (e.g., anti-Histone H3 or H4).
-
The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The band intensities for the specific histone methylation marks are quantified and normalized to the loading control to determine the relative change in methylation levels upon treatment with this compound.
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of this compound on the occupancy of specific histone methylation marks at the promoter regions of target genes.
Methodology:
-
Cell Treatment and Crosslinking:
-
Cells are treated with this compound or a vehicle control.
-
Protein-DNA complexes are crosslinked using formaldehyde.
-
-
Chromatin Preparation:
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2s) to immunoprecipitate the chromatin fragments associated with that mark.
-
-
DNA Purification and Analysis:
-
The crosslinks are reversed, and the DNA is purified.
-
The amount of a specific gene promoter in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR) using primers specific for that promoter.
-
-
Data Analysis: The enrichment of the specific histone mark at the target gene promoter is calculated relative to a control region and normalized to the input chromatin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PRMT5 in histone methylation and a typical workflow for evaluating a PRMT5 inhibitor.
Caption: PRMT5/MEP50 complex-mediated histone methylation and its inhibition.
An In-depth Technical Guide on the Core Impact of PRMT5 Inhibition on Gene Expression
A Note on Prmt5-IN-23: Extensive searches for "this compound," also known as "compound 50," did not yield specific peer-reviewed research detailing its quantitative impact on gene expression, associated signaling pathways, or explicit experimental protocols. The information available is primarily from commercial suppliers describing it as a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor with anti-tumor activity.[1][2][3][4][5] Therefore, this guide provides a comprehensive overview of the effects of PRMT5 inhibition on gene expression based on studies of the broader class of PRMT5 inhibitors. The data and pathways presented are representative of the mechanism of action of PRMT5 inhibitors in general.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide delves into the core impact of PRMT5 inhibition on gene expression, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism and effects.
Mechanism of Action of PRMT5 and its Inhibition
PRMT5 primarily functions as a transcriptional repressor by symmetrically dimethylating histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These epigenetic marks are generally associated with condensed chromatin and transcriptional silencing of target genes, including numerous tumor suppressor genes. Additionally, PRMT5 methylates components of the spliceosome machinery, influencing alternative splicing events that can impact the expression of oncogenes and tumor suppressors.
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5 enzyme. By doing so, they prevent the symmetric dimethylation of its substrates. This leads to a cascade of downstream effects, including the reactivation of tumor suppressor gene expression and modulation of cellular signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
Impact of PRMT5 Inhibition on Global Gene Expression
Inhibition of PRMT5 leads to significant changes in the transcriptional landscape of cancer cells. The primary effect is the derepression of genes that are normally silenced by PRMT5-mediated histone methylation.
Table 1: Representative Gene Expression Changes Following PRMT5 Inhibition
| Gene Category | Representative Genes | Direction of Change | Implicated Cancer Type(s) |
| Tumor Suppressor Genes | RB1, RBL1, RBL2, ST7, NM23 | Upregulated | Various |
| Cell Cycle Regulators | CDKN1A (p21), Cyclin D1, c-Myc | Downregulated | Lymphoma, various |
| Apoptosis Regulators | BAX, PUMA | Upregulated | Various |
| Splicing Factors | SF3B1, U2AF1 | Splicing Altered | Myelodysplastic Syndromes, Leukemia |
| Signaling Pathway Components | WIF1, AXIN2 (Wnt antagonists) | Upregulated | Lymphoma |
Note: This table is a synthesis of findings from multiple studies on different PRMT5 inhibitors and may not be fully representative of this compound's specific activity.
Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 is a key node in several signaling pathways critical for cancer cell proliferation and survival. Its inhibition can therefore have a profound impact on these networks.
PRMT5-Mediated Transcriptional Repression and its Reversal by Inhibition
Caption: PRMT5 inhibition reverses transcriptional repression of tumor suppressor genes.
Impact of PRMT5 Inhibition on the Wnt/β-catenin Signaling Pathway
Caption: PRMT5 inhibition activates Wnt antagonists, suppressing pro-proliferative signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the impact of PRMT5 inhibitors on gene expression.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known PRMT5 expression levels.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of the inhibitor for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.
2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
3. Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against PRMT5, H4R3me2s, H3R8me2s, and target proteins of interest overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
4. RNA Sequencing (RNA-seq) and Bioinformatic Analysis
-
Library Preparation: Isolate high-quality total RNA (RIN > 8). Deplete ribosomal RNA (rRNA) and construct sequencing libraries using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and functions.
-
Experimental Workflow for Assessing Gene Expression Impact of this compound
Caption: A typical workflow for studying the effects of a PRMT5 inhibitor on gene expression.
Conclusion
Inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The core mechanism of action of PRMT5 inhibitors involves the alteration of the epigenetic landscape, leading to the reactivation of tumor suppressor genes and the modulation of key oncogenic signaling pathways. This guide provides a foundational understanding of the impact of PRMT5 inhibition on gene expression and offers detailed protocols for its investigation. While specific data for this compound is not yet widely available in the public research domain, the principles and methodologies outlined here provide a robust framework for its evaluation and for the broader study of PRMT5-targeted therapies. Further research into specific inhibitors like this compound will be crucial to delineate their unique profiles and clinical potential.
References
The Structural Basis of PRMT5 Inhibition: A Technical Guide to the Binding of GSK3326595
A Note on the Subject of this Guide: Initial inquiries into the structural biology of "Prmt5-IN-23" binding to Protein Arginine Methyltransferase 5 (PRMT5) revealed a lack of publicly available scientific literature, structural data, and specific quantitative binding information for this particular compound. To provide a comprehensive and technically detailed resource as requested, this guide will focus on the well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (also known as EPZ015666). The extensive structural and biochemical data available for GSK3326595 serves as an exemplary case study for understanding the molecular interactions that govern the inhibition of PRMT5, a critical target in oncology and other therapeutic areas.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the structural and biochemical interactions between PRMT5 and its inhibitor, GSK3326595. Through a detailed examination of crystallographic data, we elucidate the binding mode of GSK3326595 and the key molecular interactions that confer its potency and selectivity. Furthermore, this document outlines the detailed experimental protocols for the expression and purification of the PRMT5:MEP50 complex, biochemical assays for inhibitor characterization, and the crystallographic methods used to determine the inhibitor-bound structure. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles of PRMT5 inhibition.
Quantitative Data on GSK3326595 Binding to PRMT5
The inhibitory activity of GSK3326595 has been quantified through various biochemical and cellular assays. The following tables summarize the key data points.
Table 1: Biochemical Inhibition Data for GSK3326595
| Assay Type | Substrate | Cofactor | IC50 (nM) | Ki (nM) | Reference(s) |
| Radioactive Methyltransferase Assay | Histone H4 Peptide | S-adenosylmethionine (SAM) | 22 | 5 | [1][2] |
| Radioactive Methyltransferase Assay | Histone H4 Peptide | S-adenosylmethionine (SAM) | 6.2 ± 0.8 | 3.1 ± 0.4 | [3] |
| Radioactive Methyltransferase Assay | Histone H2A Peptide | S-adenosylmethionine (SAM) | 5.9 - 19.7 | N/A | [3] |
| Radioactive Methyltransferase Assay | SmD3 Peptide | S-adenosylmethionine (SAM) | 5.9 - 19.7 | N/A | [3] |
| Radioactive Methyltransferase Assay | FUBP1 Peptide | S-adenosylmethionine (SAM) | 5.9 - 19.7 | N/A | [3] |
| Radioactive Methyltransferase Assay | HNRNPH1 Peptide | S-adenosylmethionine (SAM) | 5.9 - 19.7 | N/A | [3] |
N/A: Not Available
Table 2: Cellular Activity of GSK3326595
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference(s) |
| Z-138 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 - 904 | [2] |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 - 904 | [2] |
| Maver-1 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 - 904 | [2] |
| Mino | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 - 904 | [2] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 - 904 | [2] |
| Z-138 | Mantle Cell Lymphoma (MCL) | SmD3 Methylation (In-Cell Western) | ~36 | [4] |
| Medulloblastoma Cell Lines | Medulloblastoma | Cell Viability (MTT) | Various | [5] |
Structural Biology of GSK3326595 Binding to PRMT5
The co-crystal structure of GSK3326595 bound to the human PRMT5:MEP50 complex provides critical insights into its mechanism of action. The structure reveals that GSK3326595 is a peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor[6][7].
PDB ID: --INVALID-LINK-- Resolution: 2.85 Å Method: X-ray Diffraction
Binding Site and Key Interactions
GSK3326595 binds in the substrate-binding pocket of PRMT5. The inhibitor's tetrahydroisoquinoline (THIQ) moiety engages in a cation-π interaction with the methyl group of the co-bound SAM molecule[4]. This interaction is a key feature of its SAM-cooperative binding nature.
Key amino acid residues in PRMT5 that form hydrogen bonds and hydrophobic interactions with GSK3326595 include:
-
Hydrogen Bonds: The alcohol and amide groups of the inhibitor form hydrogen bonds with the backbone atoms of residues in the active site, such as Phe580[4].
-
Hydrophobic Interactions: The aromatic rings of the inhibitor are involved in hydrophobic interactions with surrounding residues, contributing to its binding affinity.
The binding of GSK3326595 sterically hinders the entry of substrate peptides into the active site, thereby preventing the methyltransferase reaction.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 is involved in multiple signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of PRMT5 can impact these pathways, leading to anti-tumor effects.
Caption: Overview of PRMT5 signaling pathways and the point of inhibition by GSK3326595.
Experimental Workflow for PRMT5 Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a PRMT5 inhibitor like GSK3326595.
Caption: A generalized experimental workflow for the characterization of a PRMT5 inhibitor.
Experimental Protocols
Expression and Purification of the PRMT5:MEP50 Complex
This protocol is adapted from established methods for producing the recombinant human PRMT5:MEP50 complex for structural and biochemical studies[8].
5.1.1. Cloning and Baculovirus Generation
-
Clone full-length human PRMT5 and MEP50 into a baculovirus transfer vector (e.g., pFB-LIC-Bse).
-
Generate baculovirus stocks for PRMT5 and MEP50 expression in insect cells (e.g., Spodoptera frugiperda Sf9 cells) according to standard protocols.
5.1.2. Protein Expression
-
Co-infect Sf9 cells with baculoviruses for PRMT5 and MEP50.
-
Culture the infected cells for 48-72 hours.
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
5.1.3. Lysis and Affinity Chromatography
-
Resuspend the frozen cell pellets in lysis buffer (50 mM HEPES pH 7.5, 250 mM NaCl, 10% glycerol (B35011), 10 mM imidazole, 0.5 mM TCEP, 0.1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a nickel-charged affinity resin and incubate for 2 hours.
-
Wash the resin with wash buffer (50 mM HEPES pH 7.5, 250 mM NaCl, 10% glycerol, 30 mM imidazole, 0.5 mM TCEP).
-
Elute the protein complex with elution buffer (50 mM HEPES pH 7.5, 250 mM NaCl, 10% glycerol, 250 mM imidazole, 0.5 mM TCEP).
5.1.4. Size-Exclusion Chromatography
-
Further purify the eluted protein complex by size-exclusion chromatography using a column (e.g., HiPrep 26/60 Sephacryl S-300) equilibrated with gel filtration buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 2 mM DTT).
-
Pool the fractions containing the PRMT5:MEP50 complex.
-
Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Radioactive Methyltransferase Assay
This biochemical assay is used to determine the IC50 of inhibitors against PRMT5.
5.2.1. Materials
-
Purified recombinant human PRMT5:MEP50 complex.
-
Histone H4 peptide (1-21) as the substrate.
-
[³H]-S-adenosylmethionine ([³H]-SAM) as the methyl donor.
-
Test inhibitor (e.g., GSK3326595).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).
-
Scintillation cocktail.
-
Filter plates and a microplate scintillation counter.
5.2.2. Procedure
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the PRMT5:MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
X-ray Crystallography
This protocol outlines the general steps for determining the co-crystal structure of the PRMT5:MEP50 complex with an inhibitor.
5.3.1. Crystallization
-
Mix the purified PRMT5:MEP50 complex with a molar excess of the inhibitor (e.g., GSK3326595) and the cofactor or a non-reactive analog (e.g., SAM or S-adenosyl-L-homocysteine, SAH).
-
Incubate the mixture to allow for complex formation.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a range of crystallization conditions (precipitants, buffers, and additives).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
5.3.2. Data Collection and Processing
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS or HKL2000) to integrate the diffraction spots and scale the data.
5.3.3. Structure Solution and Refinement
-
Solve the crystal structure using molecular replacement with a previously determined structure of PRMT5:MEP50 as a search model.
-
Build the model of the inhibitor into the electron density map.
-
Refine the structure using software such as PHENIX or REFMAC, alternating between automated refinement and manual model building in Coot.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
Conclusion
The structural and biochemical characterization of GSK3326595 in complex with PRMT5 provides a clear framework for understanding the principles of potent and selective PRMT5 inhibition. The detailed molecular interactions revealed by X-ray crystallography highlight the importance of targeting the substrate-binding pocket and leveraging cooperativity with the SAM cofactor. The experimental protocols outlined in this guide offer a practical foundation for the discovery and evaluation of novel PRMT5 inhibitors. As the field continues to advance, these foundational insights will be invaluable for the development of next-generation therapeutics targeting PRMT5-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Facebook [cancer.gov]
- 8. Expression and purification of the PRMT5-MEP50 complex [bio-protocol.org]
Prmt5-IN-23: A Technical Overview of its Function in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and signal transduction pathways. Dysregulation of PRMT5 activity is frequently observed in various cancers, often correlating with poor prognosis. This has spurred the development of small molecule inhibitors aimed at modulating its enzymatic function. This technical guide focuses on Prmt5-IN-23, a known inhibitor of PRMT5, and its role in key cell signaling pathways.
Core Mechanism of PRMT5 Inhibition
This compound, also identified as compound 50 in some contexts, functions as an inhibitor of PRMT5's methyltransferase activity. By blocking this enzymatic function, this compound prevents the symmetric dimethylation of PRMT5 substrates. This inhibition disrupts the downstream cellular processes that are dependent on PRMT5-mediated methylation, leading to anti-tumor effects. The precise binding mode and kinetics of this compound with the PRMT5 enzyme complex are crucial for its inhibitory potency and are a subject of ongoing research.
Impact on Key Cell Signaling Pathways
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, the broader understanding of PRMT5's role allows for an informed overview of the likely impact of its inhibition on major signaling cascades. The following sections describe the function of PRMT5 in these pathways and the expected consequences of its inhibition by a molecule like this compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.
Role of PRMT5: PRMT5 can modulate the MAPK/ERK pathway through various mechanisms. It has been shown to methylate components of the pathway, influencing their activity and stability. For instance, PRMT5 can regulate the expression of upstream regulators of the pathway, such as fibroblast growth factor receptors (FGFRs).
Effect of this compound (Hypothesized): Inhibition of PRMT5 by this compound is expected to disrupt the normal functioning of the MAPK/ERK pathway. This could lead to a reduction in the phosphorylation of ERK and its downstream targets, ultimately resulting in decreased cell proliferation and survival.
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, hematopoiesis, and cell growth.
Role of PRMT5: PRMT5 can directly interact with and methylate STAT proteins, influencing their phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.
Effect of this compound (Hypothesized): By inhibiting PRMT5, this compound would likely reduce the methylation of STAT proteins. This could impair their activation in response to cytokine signaling, leading to the downregulation of STAT target genes involved in cell proliferation and survival.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular pathway that governs cell growth, metabolism, and survival.
Role of PRMT5: PRMT5 can influence the PI3K/AKT pathway by methylating key components, such as AKT itself, which can affect its phosphorylation and activation. Additionally, PRMT5 can regulate the expression of upstream activators or downstream effectors of this pathway.
Effect of this compound (Hypothesized): Inhibition of PRMT5 with this compound is anticipated to lead to decreased AKT activation. This would result in reduced phosphorylation of downstream targets like mTOR and GSK3β, ultimately suppressing cell growth and promoting apoptosis.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways like MAPK/ERK, JAK/STAT, and PI3K/AKT.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells of interest and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK/ERK, p-STAT3/STAT3, p-AKT/AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay
Objective: To assess the impact of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Quantitative Data Summary
As specific quantitative data for this compound's effects on signaling pathways is not publicly available, the following table provides a template for how such data could be structured and presented once obtained through experimentation.
| Signaling Pathway | Key Protein | Parameter Measured | Expected Effect of this compound |
| MAPK/ERK | p-ERK/Total ERK | Ratio | Decrease |
| JAK/STAT | p-STAT3/Total STAT3 | Ratio | Decrease |
| PI3K/AKT | p-AKT/Total AKT | Ratio | Decrease |
Conclusion
This compound, as a PRMT5 inhibitor, holds therapeutic potential by targeting a key enzyme involved in multiple oncogenic signaling pathways. While specific experimental data for this compound remains limited in the public domain, the well-established roles of PRMT5 in the MAPK/ERK, JAK/STAT, and PI3K/AKT pathways provide a strong rationale for its anti-cancer activity. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to fully elucidate the precise mechanisms of action and quantitative effects of this compound on these critical cellular signaling networks. This will be crucial for its continued development as a potential therapeutic agent.
Methodological & Application
Application Notes: Prmt5-IN-23 for Cell-Based Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a key role in a variety of processes including cell cycle progression, signal transduction, and RNA splicing.[1][2] As a Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4] Dysregulation and overexpression of PRMT5 have been implicated in the progression of numerous cancers, including lymphomas, breast cancer, lung cancer, and colorectal cancer, making it a compelling therapeutic target.[5][6] Prmt5-IN-23 is a small molecule inhibitor of PRMT5, demonstrating anti-tumor activity and offering a valuable tool for investigating the therapeutic potential of PRMT5 inhibition in cancer cell proliferation.[7] These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays.
Mechanism of Action
This compound functions by inhibiting the methyltransferase activity of the PRMT5 enzyme. This inhibition disrupts the downstream signaling pathways that are dependent on PRMT5-mediated arginine methylation, ultimately leading to a reduction in cancer cell proliferation and survival.[5][7] Key pathways affected by PRMT5 inhibition include those regulating the cell cycle and growth factor signaling.[2][8]
Data Presentation
The anti-proliferative activity of PRMT5 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for PRMT5 inhibitors in different cancer cell lines, providing a comparative baseline for experimental design.
| Inhibitor Name | Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 |
| Compound 17 | LNCaP | Prostate Cancer | MTT Assay | 72 | < 450 nM[9] |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | 72 | < 450 nM[9] | |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Counting Kit-8 | 120 | 23.94–33.12 μM[10] |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Counting Kit-8 | 120 | 2.33–42.71 μM[10] |
| ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | Not Specified | 120 | 3.09 to 7.58 μM[10] | |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Not Specified | 120 | 13.06–22.72 μM[10] | |
| C220 | ES-2 | Ovarian Cancer | Not Specified | Not Specified | 3 and 18 nmol/L[7] |
Note: The IC50 values presented are for representative PRMT5 inhibitors and may vary for this compound. Researchers should perform their own dose-response studies to determine the precise IC50 for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and DMSO only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in 2 mL of complete culture medium.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control.
-
After 24 hours of seeding, replace the medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. Replace the medium with fresh compound-containing medium every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell-Based Proliferation Assays.
References
- 1. Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 protein arginine methyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Standard Operating Procedure for PRMT5 Inhibitors in Laboratory Settings
Disclaimer: Due to the limited availability of public data for the specific compound Prmt5-IN-23, this document provides detailed application notes and protocols for a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (Pemrametostat) , as a representative molecule. The methodologies and principles described herein are broadly applicable to the study of PRMT5 inhibitors in a research setting.
Audience
This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and molecular biology.
Application Notes
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation and overexpression of PRMT5 are implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]
Mechanism of Action of PRMT5 Inhibitors
GSK3326595 is a potent, selective, and orally bioavailable small molecule inhibitor of PRMT5.[3][4][5][6] It acts as a slow-binding, SAM (S-adenosylmethionine) uncompetitive, and peptide-competitive inhibitor of the PRMT5/MEP50 complex.[4][5] By binding to PRMT5, GSK3326595 prevents the transfer of methyl groups from SAM to its protein substrates. This leads to a global reduction in SDMA levels, which in turn affects various downstream cellular processes. Notably, inhibition of PRMT5 has been shown to induce alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway in cancer cells.[4][7]
Signaling Pathways Involving PRMT5
PRMT5 is integrated into several key signaling networks that are often dysregulated in cancer. Its inhibition can therefore have pleiotropic anti-tumor effects.
Data Presentation
Table 1: Biochemical Potency of GSK3326595
| Assay Type | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | PRMT5/MEP50 Complex (Histone H4 peptide) | 6.2 ± 0.8 | [4] |
| Enzymatic Assay | PRMT5/MEP50 Complex (SmD3 peptide) | 5.9 | [7] |
| Enzymatic Assay | PRMT5/MEP50 Complex (H2A peptide) | 19.7 | [7] |
| Enzymatic Assay | PRMT5/MEP50 Complex (FUBP1 peptide) | 11.5 | [7] |
| Enzymatic Assay | PRMT5/MEP50 Complex (HNRNPH1 peptide) | 11.1 | [7] |
Table 2: Cellular Potency of a similar PRMT5 inhibitor (EPZ015666) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 96 | [8] |
| Granta-519 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 199 | [8] |
| Maver-1 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 904 | [8] |
| Mino | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 250 | [8] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Cell Proliferation | 300 | [8] |
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay
This protocol is adapted from published methods for determining the in vitro potency of PRMT5 inhibitors.[4][9]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Substrate peptide (e.g., biotinylated Histone H4 peptide)
-
Test compound (e.g., GSK3326595) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Stop solution (e.g., trichloroacetic acid)
-
Scintillation cocktail and plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme to the assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the substrate peptide and [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism) with a four-parameter logistic fit.
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This protocol is designed to assess the target engagement of a PRMT5 inhibitor in a cellular context by measuring the levels of global SDMA.[1]
Objective: To determine the effect of a PRMT5 inhibitor on the overall SDMA levels in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Cell culture medium and supplements
-
Test compound (e.g., GSK3326595)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA motif antibody, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or DMSO for a specified duration (e.g., 72 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
Cell Viability Assay
This protocol measures the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.[1][9]
Objective: To determine the IC50 of a test compound for cell viability in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., EPZ015666)
-
96-well clear or white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubate the plate for a desired period (e.g., 4, 8, or 12 days, with replenishment of compound and media as needed).[1]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Mandatory Visualizations
References
- 1. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PRMT5 Target Engagement Studies using Prmt5-IN-23
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target. Prmt5-IN-23 is a small molecule inhibitor of PRMT5 with demonstrated anti-tumor activity.[2] These application notes provide a detailed protocol for assessing the target engagement of this compound by monitoring the methylation status of PRMT5 substrates using Western blot analysis. The primary biomarker for PRMT5 activity is the level of symmetric dimethylarginine (SDMA).
PRMT5 Signaling Pathway
PRMT5 is a key regulator of several signaling pathways crucial for cancer cell proliferation and survival. It can influence growth factor signaling, such as the EGFR pathway, and downstream cascades including the PI3K/AKT and ERK1/2 pathways.[1] PRMT5-mediated methylation of proteins involved in these pathways can modulate their activity and contribute to tumorigenesis. Additionally, PRMT5 plays a significant role in mRNA splicing by methylating components of the spliceosome machinery.[3][4] Inhibition of PRMT5 with this compound is expected to decrease the symmetric dimethylation of its substrates, thereby impacting these critical cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in the field of oncology. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of both histone and non-histone proteins, playing a crucial role in various cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive focus for the development of small molecule inhibitors.[1][2]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of PRMT5 inhibitors, with a focus on the conceptual application for compounds such as Prmt5-IN-23. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and assays used to characterize PRMT5 inhibitors. This compound (also referred to as compound 50) has been identified as an inhibitor of PRMT5 with anti-tumor activity.[3]
PRMT5 Signaling Pathways
PRMT5 influences several key signaling pathways that are critical for cell proliferation, survival, and differentiation. Understanding these pathways is essential for designing and interpreting cellular assays for PRMT5 inhibitors.
PRMT5 and the PI3K/AKT/mTOR Pathway
PRMT5 has been shown to regulate the PI3K/AKT/mTOR signaling cascade, a central pathway in cell growth and survival. Inhibition of PRMT5 can lead to the downregulation of key components of this pathway. For instance, the inhibitor 3039-0164 has been shown to impede the activation of the PI3K/AKT/mTOR pathway.[4]
Caption: PRMT5 regulation of the PI3K/AKT/mTOR signaling pathway.
PRMT5 and the ERK1/2 Pathway
The ERK1/2 pathway is another critical signaling route for cellular proliferation and survival that can be influenced by PRMT5 activity. PRMT5 can regulate components of this pathway, and its inhibition can lead to decreased signaling and reduced cell growth.[4]
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Prmt5-IN-23 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule compound with its intracellular protein target in a physiologically relevant context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug, such as Prmt5-IN-23, binds to its target protein, Protein Arginine Methyltransferase 5 (PRMT5), it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then measured to confirm direct binding within the cell.
PRMT5 is a type II protein arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Its dysregulation has been implicated in several cancers, making it a compelling therapeutic target.[1] These application notes provide a detailed protocol for utilizing CETSA to validate the intracellular target engagement of this compound with PRMT5.
PRMT5 Signaling Pathway
PRMT5 is involved in multiple signaling pathways that are critical for cell proliferation and survival. It can influence the activity of pathways such as the ERK1/2, PI3K/AKT, and WNT/β-catenin signaling cascades.[1] Understanding these pathways is essential for interpreting the downstream effects of PRMT5 inhibition.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key stages, from cell treatment to data analysis.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
This protocol is divided into two main parts:
-
Melt Curve Analysis: To determine the aggregation temperature (Tagg) of PRMT5 and the optimal temperature for the isothermal dose-response experiment.
-
Isothermal Dose-Response (ITDR) Analysis: To determine the cellular potency (EC50) of this compound.
Materials:
-
Cell line expressing PRMT5 (e.g., MCF-7, A549)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibody against PRMT5
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in fresh culture medium at a concentration of 2 x 10^6 cells/mL.
-
For the melt curve, prepare two aliquots of the cell suspension. Treat one with a saturating concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of DMSO.
-
For the ITDR experiment, treat cell aliquots with a range of this compound concentrations (e.g., 0.01 µM to 30 µM) and a DMSO control.
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of the treated cell suspensions into PCR tubes.
-
For the melt curve, use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C.
-
For the ITDR experiment, heat all samples at a single, pre-determined temperature (from the melt curve analysis, e.g., 58°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Alternatively, add an appropriate lysis buffer and incubate on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PRMT5.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of this compound on the thermal stability of PRMT5. The following tables are for illustrative purposes and represent example data.
Table 1: Melt Curve Data for PRMT5
| Temperature (°C) | % Soluble PRMT5 (Vehicle) | % Soluble PRMT5 (10 µM this compound) |
| 40 | 100.0 | 100.0 |
| 43 | 98.5 | 100.0 |
| 46 | 95.2 | 99.1 |
| 49 | 88.7 | 98.5 |
| 52 | 75.4 | 96.3 |
| 55 | 50.1 | 89.8 |
| 58 | 25.3 | 70.2 |
| 61 | 10.1 | 45.6 |
| 64 | 5.2 | 20.7 |
| 67 | 2.1 | 9.8 |
| 70 | 0.5 | 3.1 |
Data is normalized to the signal at 40°C.
From this data, the aggregation temperature (Tagg) can be determined as the temperature at which 50% of the protein is denatured. A shift in Tagg (ΔTagg) in the presence of the compound indicates target engagement.
Table 2: Isothermal Dose-Response (ITDR) Data for this compound
| This compound Conc. (µM) | % Soluble PRMT5 at 58°C |
| 0 (Vehicle) | 25.3 |
| 0.01 | 28.1 |
| 0.03 | 35.4 |
| 0.1 | 48.9 |
| 0.3 | 60.2 |
| 1 | 68.5 |
| 3 | 70.1 |
| 10 | 70.2 |
| 30 | 69.8 |
Data is normalized to the signal of the vehicle-treated sample at the lowest temperature from the melt curve experiment.
This data can be plotted to generate a dose-response curve, from which the cellular EC50 value can be calculated.
Conclusion
The Cellular Thermal Shift Assay is an invaluable method for confirming the direct binding of this compound to its intended target, PRMT5, within a cellular environment. By providing quantitative data on target engagement, CETSA helps to validate the mechanism of action of the compound and builds confidence in its therapeutic potential for further development. This protocol provides a comprehensive framework for researchers to successfully implement CETSA for their studies on PRMT5 inhibitors.
References
Troubleshooting & Optimization
Optimizing PRMT5-IN-23 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of PRMT5-IN-23, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with anti-tumor activity.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 and its inhibitor, this compound?
A1: PRMT5 is a type II protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is involved in transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a significant therapeutic target.[5] this compound is a small molecule inhibitor designed to block the enzymatic activity of PRMT5, thereby exerting anti-tumor effects.[1][2][3][4]
Q2: What are the key signaling pathways affected by PRMT5 inhibition?
A2: PRMT5 is known to influence several critical signaling pathways involved in cancer cell proliferation and survival. Inhibition of PRMT5 can impact:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival.
-
ERK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
NF-κB Signaling: This pathway plays a key role in inflammation and cell survival.
A novel non-S-adenosylmethionine (SAM) inhibitor of PRMT5, 3039-0164, has been shown to block the activation of the PI3K/AKT/mTOR and ERK signaling pathways.[6]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: While specific data for this compound is limited, a general starting point for novel PRMT5 inhibitors in cell-based assays, such as cell viability or proliferation assays (e.g., MTT assay), is in the low micromolar (µM) range. For instance, a study on the PRMT5 inhibitor 3039-0164 in A549 non-small cell lung cancer cells used concentrations ranging from 2.5 µM to 10.0 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cell viability assays, incubation times of 24, 48, and 72 hours are commonly tested to assess both short-term and long-term effects.[6] For mechanism of action studies, such as analyzing changes in protein methylation or gene expression, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the ideal duration for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak effect of this compound observed | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 2. Inadequate Incubation Time: The treatment duration may not be sufficient to induce a measurable effect. 3. Compound Instability: The inhibitor may have degraded. 4. Cell Line Insensitivity: The chosen cell line may not be highly dependent on PRMT5 activity. | 1. Perform a dose-response experiment with a wider concentration range (e.g., from nanomolar to high micromolar). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. 4. Confirm PRMT5 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inhibitor Precipitation: The inhibitor may not be fully dissolved at the working concentration. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette. 2. Visually inspect the media for any signs of precipitation after adding the inhibitor. Consider preparing the final dilution in pre-warmed media. 3. Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
| Discrepancy between biochemical and cellular assay results | 1. Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane. 2. Cellular Efflux: The compound may be actively transported out of the cells. 3. Metabolic Inactivation: The inhibitor may be rapidly metabolized by the cells. | 1. If possible, use assays to determine the intracellular concentration of the inhibitor. 2. Consider co-treatment with inhibitors of common efflux pumps (use with caution as this can have off-target effects). 3. Evaluate the stability of the compound in the presence of cellular extracts or over time in culture media. |
Data Presentation: In Vitro Potency of PRMT5 Inhibitors
Since specific IC50 values for this compound are not widely available, the following table provides a summary of IC50 values for other known PRMT5 inhibitors in various cell lines to serve as a general reference.
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| CMP5 | ATL patient cells | Cell Viability | 120 h | 23.94 - 33.12 |
| CMP5 | PBMCs (control) | Cell Viability | 120 h | 58.08 |
| HLCL61 | ATL patient cells | Cell Viability | 120 h | 2.33 - 42.71 |
| HLCL61 | PBMCs (control) | Cell Viability | 120 h | 43.37 |
| HLCL61 | ATL-related cell lines | Cell Viability | 120 h | 3.09 - 7.58 |
| HLCL61 | T-ALL cell lines | Cell Viability | 120 h | 13.06 - 22.72 |
Data for CMP5 and HLCL61 sourced from a study on adult T-cell leukemia/lymphoma.[7]
Experimental Protocols
General Protocol for Determining Cell Viability using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in fresh culture medium to the desired density.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A common starting range is 2.5, 5.0, 7.5, and 10.0 µM.[6] Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[6]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration in vitro.
References
- 1. This compound [shop.labclinics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Novel PRMT5 Inhibitors
Disclaimer: A thorough review of scientific literature did not yield specific data for a compound designated "Prmt5-IN-23." This guide has been developed based on the established characteristics of well-documented Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, such as EPZ015666, JNJ-64619178, and GSK3326595. The principles and methodologies described here are intended to serve as a general resource for researchers investigating novel PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PRMT5 inhibitor?
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a key role in regulating various cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][3][4] PRMT5 inhibitors are small molecules designed to block the enzyme's catalytic activity, thereby preventing the methylation of its substrates and impacting these downstream cellular functions.[3]
Q2: What are the potential on-target effects in non-cancerous cells that might manifest as toxicities in my experiments?
PRMT5 is essential for normal cellular function and its global knockout can be lethal.[4][5] Therefore, on-target inhibition of PRMT5 is expected to affect highly proliferative normal tissues. In clinical studies of PRMT5 inhibitors, common treatment-related adverse events include hematologic toxicities such as anemia, thrombocytopenia (low platelet count), and neutropenia.[6][7][8] These effects are due to the essential role of PRMT5 in the hematopoietic system.[1] When working with non-cancerous cell lines, particularly those with high proliferation rates, a reduction in cell viability or proliferation due to on-target PRMT5 inhibition should be anticipated.
Q3: How can I distinguish between on-target and off-target effects of my PRMT5 inhibitor?
Distinguishing between on-target and off-target effects is critical for validating experimental findings. A recommended approach is to use genetic validation:
-
CRISPR/Cas9 or shRNA Knockout/Knockdown: Genetically deplete PRMT5 in your non-cancerous cell line. An on-target effect of the inhibitor should be mimicked by the genetic depletion of PRMT5. If the inhibitor continues to produce a specific phenotype in PRMT5-knockout cells, the effect is likely off-target.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of PRMT5 into the cells. If this rescues the cellular phenotype caused by the inhibitor, it confirms an on-target mechanism.
Another strategy is to use a structurally distinct PRMT5 inhibitor. If two different inhibitors with unrelated chemical scaffolds produce the same biological effect, it is more likely to be an on-target phenomenon.
Troubleshooting Guide
Issue: I'm observing unexpected levels of cell death in my non-cancerous cell line after treatment with a novel PRMT5 inhibitor.
This is a common challenge when working with potent enzyme inhibitors. The following steps can help you troubleshoot the observation:
-
Confirm On-Target Engagement: First, verify that your inhibitor is engaging with PRMT5 at the concentrations used. A Western blot to measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3) is a standard method.[9] A dose-dependent decrease in the SDMA signal confirms on-target activity.[10]
-
Perform a Dose-Response Analysis: Determine the concentration at which the inhibitor shows half-maximal inhibition of cell viability (IC50). Compare this with the concentration required for half-maximal inhibition of the SDMA mark (EC50). If the IC50 for cytotoxicity is significantly lower than the EC50 for target engagement, it may suggest off-target effects.
-
Assess Selectivity: Profile your inhibitor against a panel of other methyltransferases and kinases to identify potential off-target interactions. High selectivity for PRMT5 over other enzymes reduces the likelihood of off-target effects.[11][12]
-
Utilize a PRMT5-Null Control: As mentioned in the FAQs, the most definitive way to identify an off-target effect is to treat cells where PRMT5 has been knocked out. If the unexpected cell death persists in these cells, it is not mediated by PRMT5 inhibition.
Data Presentation: Selectivity and Potency of PRMT5 Inhibitors
The following tables summarize quantitative data for well-characterized PRMT5 inhibitors, which can serve as a benchmark for your own compound.
Table 1: Selectivity Profile of JNJ-64619178 and EPZ015666 Against Other Methyltransferases
| Enzyme Target | Enzyme Class | % Inhibition at 10 µM JNJ-64619178 | IC50 of EPZ015666 (µM) |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% | 0.022 |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% | >50 |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% | >50 |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | <15% | >50 |
| PRMT6 | Arginine Methyltransferase (Type I) | <15% | >50 |
| PRMT7 | Arginine Methyltransferase (Type II) | <15% | Not Reported |
| SETD2 | Lysine Methyltransferase | <15% | >50 |
| EZH2 | Lysine Methyltransferase | <15% | >50 |
| MLL1 | Lysine Methyltransferase | Not Reported | >50 |
| DNMT1 | DNA Methyltransferase | <15% | Not Reported |
(Data sourced from studies on JNJ-64619178 and EPZ015666.[9][11][12])
Table 2: On-Target Toxicities (Adverse Events) of PRMT5 Inhibitors in Clinical Trials
| PRMT5 Inhibitor | Common Adverse Events in Patients (Relevant to Non-Cancerous Cells) |
| JNJ-64619178 | Thrombocytopenia, Anemia, Nausea[7][8] |
| GSK3326595 | Anemia, Thrombocytopenia, Fatigue, Nausea[13] |
| PF-06939999 | Anemia, Thrombocytopenia, Dysgeusia (taste distortion), Nausea[7] |
(These on-target toxicities in patients reflect the impact of PRMT5 inhibition on normal, healthy tissues and are important considerations for in vitro studies with non-cancerous cell lines.[6])
Experimental Protocols
Protocol 1: Radiometric Assay for Biochemical Potency (IC50 Determination)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate, allowing for the quantification of enzyme inhibition.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4-derived peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Phosphocellulose filter paper and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme complex, and the histone H4 peptide substrate.
-
Add the test inhibitor at various final concentrations. Include DMSO-only wells as a no-inhibitor control.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: Western Blot for Cellular Target Engagement (EC50 Determination)
This method assesses the inhibitor's ability to block PRMT5 activity within cells by measuring the reduction of SDMA on a known substrate.
Materials:
-
Non-cancerous cell line of interest
-
Test Inhibitor (e.g., this compound)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-SDMA motif antibody (e.g., targeting symmetrically dimethylated SmD3) and a loading control antibody (e.g., total SmD3, GAPDH, or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for 48-72 hours.
-
Harvest and lyse the cells. Quantify the total protein concentration for each sample.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the SDMA signal.
-
Quantify the band intensities to determine the EC50 value, which is the concentration of inhibitor that causes a 50% reduction in the SDMA signal.[2]
Visualizations
Caption: Simplified PRMT5 signaling pathway in the nucleus and cytoplasm.
Caption: Workflow to investigate suspected off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Assay Variability in Prmt5-IN-23 Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during experiments with Prmt5-IN-23, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PRMT5 and how does this compound inhibit it?
A1: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA repair.[2][3] this compound is a small molecule inhibitor that blocks the catalytic activity of PRMT5, likely by competing with the enzyme's substrate or cofactor, S-adenosylmethionine (SAM), thus preventing the transfer of a methyl group to its target proteins.[1][2]
Q2: What are the primary cellular effects of inhibiting PRMT5 with this compound?
A2: Inhibition of PRMT5 by this compound can lead to a variety of cellular effects, including:
-
Reduced symmetric dimethylarginine (sDMA) levels: A direct consequence of PRMT5 inhibition is a decrease in the overall levels of sDMA on its substrates.[4]
-
Altered gene expression: PRMT5 regulates the expression of genes involved in cell cycle progression and tumor suppression.[5]
-
Inhibition of cell proliferation and viability: By disrupting these critical cellular processes, PRMT5 inhibitors can lead to decreased cell growth and survival.[6][7]
-
Induction of apoptosis: In some cancer cell lines, inhibition of PRMT5 has been shown to induce programmed cell death.[8]
Q3: I am observing high variability in the IC50 values for this compound in my biochemical assays. What are the potential causes?
A3: Inconsistent IC50 values in biochemical assays can stem from several factors:
-
Assay Conditions: PRMT5 enzymatic activity is sensitive to pH and temperature. Significant deviations from the optimal range (pH 6.5-8.5 and around 37°C) can impact enzyme function.[4]
-
Inhibitor Solubility: this compound may have limited solubility in aqueous solutions. Precipitation of the inhibitor can lead to an inaccurate assessment of its potency.[4]
-
Reagent Quality and Stability: The quality and handling of the PRMT5 enzyme, substrate, and cofactor (SAM) are critical. Repeated freeze-thaw cycles of reagents should be avoided.[4][9]
-
Enzyme Concentration: Using an inappropriate concentration of the PRMT5 enzyme can affect the assay window and sensitivity.
Troubleshooting Guides
Biochemical Assays
Issue: High variability in IC50 values
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Verify and maintain a consistent pH (6.5-8.5) and temperature (e.g., 30°C or 37°C) throughout the experiment.[4] |
| Inhibitor Precipitation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete dissolution before diluting into the assay buffer. Visually inspect for any precipitation.[4] |
| Reagent Degradation | Use high-quality, fresh reagents. Aliquot reagents upon receipt to minimize freeze-thaw cycles.[4][9] |
| Incorrect Enzyme Concentration | Titrate the PRMT5 enzyme to determine the optimal concentration that yields a robust signal-to-background ratio. |
Cellular Assays
Issue: Inconsistent results in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all wells.[1] |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media.[1] |
| Inaccurate Cell Number Determination | Verify that the chosen assay is linear within the range of cell densities used. |
| Compound Instability in Culture Media | Prepare fresh dilutions of this compound in culture medium for each experiment. Assess the stability of the compound in your specific media if inconsistencies persist.[10] |
Issue: Difficulty in detecting a decrease in symmetric dimethylarginine (sDMA) by Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Titrate the primary anti-sDMA antibody to determine the optimal concentration. Ensure the antibody is validated for the intended application. |
| Low Abundance of sDMA Mark on Target Protein | Choose a known, abundant PRMT5 substrate for your cell line (e.g., SmD3).[4] Consider immunoprecipitation of the target protein to enrich for the sDMA signal. |
| Insufficient Inhibition | Increase the concentration of this compound or extend the treatment duration. Confirm inhibitor activity with an orthogonal assay. |
| High Background | Optimize blocking conditions (e.g., use 5% BSA in TBST). Increase the number and duration of wash steps.[1][11] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various PRMT5 inhibitors across different assay formats. This data can serve as a reference for expected potency.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| EPZ015666 | FlashPlate Assay | PRMT5/MEP50 | 19 | [12] |
| MTA | HotSpot Assay | PRMT5/MEP50 | 48 | [12] |
| SAH | HotSpot Assay | PRMT5/MEP50 | 1,400 | [12] |
| Sinefungin | HotSpot Assay | PRMT5/MEP50 | 1,250 | [12] |
| MRTX1719 | Cellular Viability (MTAP del) | PRMT5 | 12 | [13] |
| MRTX1719 | Cellular Viability (MTAP WT) | PRMT5 | 890 | [13] |
| AZ14209703 | Cellular Viability (MTAP-deficient) | PRMT5 | 100-260 | [7] |
| AZ14209703 | Cellular Viability (MTAP-proficient) | PRMT5 | 2,240 | [7] |
Experimental Protocols
PRMT5 Enzymatic Assay (Homogeneous AlphaLISA Format)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of PRMT5.[9]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing PRMT5 enzyme, biotinylated histone peptide substrate (e.g., H4), and S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) to allow the methylation reaction to proceed.
-
Detection: Add AlphaLISA acceptor beads and a primary antibody that specifically recognizes the symmetrically dimethylated substrate. Following another incubation, add streptavidin-coated donor beads.
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of methylated substrate.
Cell Viability Assay (MTT-based)
This protocol outlines a common method for assessing the effect of this compound on cell viability.[8][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol is for detecting changes in the levels of sDMA on a known PRMT5 substrate.[1][4]
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified PRMT5 signaling pathways and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing the activity of this compound.
Caption: A logical flowchart for troubleshooting sources of experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-23 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Prmt5-IN-23, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the compound should be stored as a powder at -20°C for up to three years. If the compound is in a solvent, it should be stored at -80°C for up to one year.[1] It is also recommended to protect the compound from moisture.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo experiments, a common formulation involves creating a stock solution in DMSO and then further diluting it with other solvents like PEG300, Tween 80, and saline to achieve the desired concentration and improve solubility.
Q3: Can I store this compound stock solutions at room temperature?
A3: No, it is not recommended to store stock solutions of this compound at room temperature for extended periods. While the compound may be stable for a few days at ambient temperature during shipping, long-term storage at room temperature can lead to degradation.[1] For optimal stability, stock solutions should be stored at -80°C.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To avoid degradation, it is highly recommended to minimize freeze-thaw cycles. After preparing a stock solution, it is best practice to aliquot it into single-use vials to be frozen. This ensures that the main stock remains undegraded and that you are always working with a high-quality compound.
Q5: What should I do if I observe precipitation in my this compound stock solution?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if the stock solution has been stored for a prolonged period, especially at -20°C. If you observe precipitation, you can try to redissolve the compound by gently warming the vial and sonicating it. However, if the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions (-20°C for powder, -80°C for solutions). Avoid multiple freeze-thaw cycles by using single-use aliquots. If you suspect degradation, it is advisable to use a fresh vial of the compound.
-
-
Possible Cause 2: Poor Solubility in Aqueous Media.
-
Troubleshooting Step: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. When preparing working solutions for cell-based assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended limits (typically <0.5%). A serial dilution approach can help prevent precipitation.
-
-
Possible Cause 3: Cell Line-Specific Effects.
-
Troubleshooting Step: The cellular response to PRMT5 inhibition can vary between different cell lines. Confirm the expression of PRMT5 in your cell line of interest. It may also be beneficial to include a positive control cell line known to be sensitive to PRMT5 inhibition.
-
Issue 2: High background signal in biochemical assays.
-
Possible Cause 1: Reagent Quality.
-
Troubleshooting Step: Ensure that all reagents, including the PRMT5 enzyme, substrate, and co-factor (S-adenosylmethionine), are of high quality and have been stored correctly. Enzyme activity can diminish over time, so using a fresh batch of enzyme is recommended if you suspect this is the issue.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Step: Optimize your assay conditions, such as incubation time and temperature. Ensure that the buffer composition is optimal for PRMT5 activity.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the intact this compound.
-
Incubation: Store the remaining stock solution under the desired storage condition (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution, dilute it to the same concentration as the initial sample, and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining against time to determine the stability profile.
Protocol 2: In Vitro PRMT5 Activity Assay
This protocol describes a general method to measure the enzymatic activity of PRMT5 and the inhibitory effect of this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as a substrate
-
S-adenosyl-L-[methyl-3H]methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add this compound at various concentrations (to determine IC₅₀) or the vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper, wash with 10% TCA, and then with ethanol.
-
Allow the filter paper to dry, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Mandatory Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of Prmt5-IN-23 in Primary Cells
Welcome to the technical support center for Prmt5-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its cytotoxic effects in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] By inhibiting PRMT5, this compound can modulate these processes, which are often dysregulated in diseases like cancer.[2]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: Primary cells are often more sensitive to chemical treatments than immortalized cell lines due to their more closely representing in vivo physiology.[3] Several factors can contribute to the cytotoxicity of this compound in primary cells:
-
On-target Toxicity: PRMT5 is essential for the survival and proliferation of normal cells, not just cancerous ones.[4] Therefore, inhibiting its function can lead to cell cycle arrest and apoptosis in healthy primary cells.
-
Off-target Effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended toxic effects.[5][6]
-
Experimental Conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and solvent concentration can significantly impact cell viability.[5]
-
Primary Cell Health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of the inhibitor.[3]
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for PRMT5 inhibition and the cytotoxic concentration (CC50) for your specific primary cells. A general starting point for many small molecule inhibitors in primary cells is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM.[5] Based on data from other PRMT5 inhibitors in cancer cell lines, a more focused starting range of 10 nM to 10 µM may be appropriate for initial dose-response studies in primary cells.
Q4: What is the best way to prepare and store this compound?
A4: Proper handling and storage are crucial for maintaining the stability and activity of this compound.
-
Solubilization: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Storage: Store the solid compound at -20°C for up to three years.[7] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[7]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Be mindful of the final DMSO concentration in your culture, which should ideally be kept below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced toxicity.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cells.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death at expected effective concentrations. | 1. Inhibitor concentration is too high for the specific primary cell type. Primary cells can be more sensitive than cancer cell lines. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations. The goal is to find the lowest concentration that gives the desired biological effect with minimal impact on viability.[3] |
| 2. Prolonged exposure to the inhibitor. Continuous exposure may lead to cumulative toxicity. | Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired downstream effects without causing significant cell death. Consider a time-course experiment.[5] | |
| 3. Solvent (DMSO) toxicity. The solvent used to dissolve the inhibitor can be toxic at higher concentrations. | Ensure the final DMSO concentration in the culture medium is non-toxic for your primary cells (ideally ≤ 0.1%). Always include a vehicle-only control in your experiments.[5] | |
| 4. Poor primary cell health. Stressed or unhealthy cells are more susceptible to toxicity. | Ensure that primary cells are healthy, in the logarithmic growth phase, and at an optimal confluency at the start of the experiment. Handle primary cells gently during all procedures.[3][8] | |
| Inconsistent results between experiments. | 1. Inhibitor instability. The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions and working dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| 2. Variability in primary cell culture. Primary cells can exhibit batch-to-batch variability. | Use cells from the same donor and passage number for a set of experiments. Maintain consistent cell culture conditions. | |
| 3. Cell culture contamination. Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment. | Regularly test for mycoplasma contamination. Practice strict aseptic techniques. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| No observable effect of the inhibitor. | 1. Inhibitor concentration is too low. | Perform a dose-response experiment to determine the effective concentration for your primary cell type. |
| 2. Inhibitor is not active. The inhibitor may have degraded. | Purchase the inhibitor from a reputable source and follow storage instructions carefully. Test the inhibitor's activity in a positive control cell line if available. | |
| 3. Incorrect timing of inhibitor addition. The biological process being studied may occur outside the window of inhibitor treatment. | Optimize the timing of inhibitor addition relative to your experimental endpoint. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[3]
Cytotoxicity Assessment: LDH Release Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow the cell seeding and treatment steps as described for the MTT assay. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release samples.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed and treat primary cells with this compound as desired.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[3]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. This compound [shop.labclinics.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture FAQ: How to avoid shear stress in cell culture? - Eppendorf España [eppendorf.com]
- 8. An Introduction to Primary Cell Culture - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Prmt5-IN-23 degradation pathways and how to avoid them
Welcome to the technical support center for Prmt5-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 50, is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. This compound exerts its anti-tumor activity by inhibiting the methyltransferase activity of PRMT5.[1]
Q2: What are the recommended storage and handling conditions for this compound to avoid degradation?
To ensure the stability and activity of this compound, it is critical to adhere to proper storage and handling guidelines. Degradation of the compound can lead to a loss of potency and inconsistent experimental results.
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from TargetMol product information.[1]
Best Practices for Handling:
-
Reconstitution: When preparing a stock solution, use a high-quality, anhydrous solvent such as DMSO. Ensure the powder is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted working solutions for extended periods.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound, with a focus on issues potentially related to compound degradation.
Problem 1: I am observing a weaker than expected or no effect of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Storage: Confirm that the compound has been stored according to the recommended conditions (see table above).2. Prepare Fresh Solutions: Discard old working solutions and prepare a fresh dilution from a new aliquot of the frozen stock solution.3. Purchase New Compound: If the stock is old or has been handled improperly, consider purchasing a new vial of this compound. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint. The effects of PRMT5 inhibition can take several hours to days to manifest. |
| Cell Line Insensitivity | Some cell lines may be less dependent on PRMT5 activity. Confirm PRMT5 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PRMT5 inhibition. |
Problem 2: I am seeing significant variability in my results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Activity | This is often a sign of compound degradation. Repeated freeze-thaw cycles of the stock solution can lead to a gradual loss of potency. Always aliquot the stock solution after the initial reconstitution and use a fresh aliquot for each experiment. |
| Assay Conditions | Ensure that all assay parameters (e.g., cell density, media volume, incubation time, solvent concentration) are kept consistent across all experiments. |
| Solvent Effects | Ensure that the final concentration of the vehicle (e.g., DMSO) is the same in all wells, including the untreated controls, as high concentrations of solvent can have biological effects. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows researchers to empirically test the stability of this compound under their specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-MS system
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final working concentration.
-
Immediately take a time point zero (T=0) sample and analyze it by HPLC-MS to determine the initial peak area of the compound.
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze each sample by HPLC-MS to measure the remaining peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its half-life in the culture medium.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in PRMT5-IN-23 Functional Assays
Welcome to the technical support center for PRMT5-IN-23, a potent and selective inhibitor of Protein Arginine Methyltransferase 5. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot functional assays involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 50, is an inhibitor of PRMT5.[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][3][4] By inhibiting the enzymatic activity of PRMT5, this compound can modulate various cellular processes that are dependent on PRMT5-mediated methylation, such as gene expression, RNA splicing, and signal transduction.[3][4][5]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
A2: The expected outcomes of this compound treatment can vary depending on the cancer cell line and its specific dependencies on PRMT5 activity. Generally, effective inhibition of PRMT5 is expected to lead to:
-
Reduced symmetric dimethylarginine (SDMA) levels: A decrease in global SDMA marks on known PRMT5 substrates, such as histones (e.g., H4R3me2s, H3R8me2s) and Sm proteins (e.g., SmBB'), is a primary indicator of target engagement.
-
Inhibition of cell proliferation: Many cancer cell lines show a dependency on PRMT5 for growth and survival.[5]
-
Induction of apoptosis or cell cycle arrest: Inhibition of PRMT5 can lead to programmed cell death or arrest at different phases of the cell cycle.[5]
-
Modulation of downstream signaling pathways: PRMT5 regulates several oncogenic pathways, and its inhibition can affect signaling through pathways like AKT/GSK3β and WNT/β-catenin.[6]
Q3: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
A3: The optimal concentration and duration of treatment with this compound should be determined empirically for each cell line. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability. Treatment times can range from 24 to 120 hours, depending on the assay and the cellular process being investigated.[7] It is recommended to also assess a direct marker of PRMT5 inhibition, such as the reduction in SDMA levels on a known substrate, to correlate with the phenotypic effects.
Troubleshooting Guide
Issue 1: No or weak effect of this compound on cell viability.
| Possible Cause | Recommended Action |
| Cell line is not dependent on PRMT5. | Test the inhibitor in a known PRMT5-dependent cell line as a positive control. Analyze the expression level of PRMT5 in your cell line of interest. |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response experiment with a wider concentration range and extend the treatment duration (e.g., up to 120 hours).[7] |
| Inhibitor solubility issues. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Inhibitor degradation. | Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Recommended Action |
| Poor cell permeability of the inhibitor. | If possible, perform a cellular uptake assay to measure the intracellular concentration of this compound. |
| Cellular efflux pumps. | Co-treat with known efflux pump inhibitors to see if the potency of this compound increases. |
| Metabolic inactivation of the inhibitor. | Investigate the metabolic stability of this compound in the presence of liver microsomes or in the cell line of interest. |
| Off-target effects at high concentrations. | Ensure that the observed cellular phenotype is correlated with on-target PRMT5 inhibition (i.e., reduced SDMA levels). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. Regularly test for mycoplasma contamination. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| Assay variability. | Include appropriate positive and negative controls in every experiment. Ensure consistent incubation times and reagent concentrations. |
Quantitative Data Summary
The following table provides examples of IC50 values for other PRMT5 inhibitors in various leukemia cell lines. These values can serve as a reference, but the potency of this compound should be independently determined.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Treatment Duration (h) |
| CMP5 | ATL patient cells | Cell Viability | 23.94 - 33.12 | 120 |
| HLCL61 | ATL patient cells | Cell Viability | 2.33 - 42.71 | 120 |
| HLCL61 | ATL-related cell lines | Cell Viability | 3.09 - 7.58 | 120 |
| HLCL61 | T-ALL cell lines | Cell Viability | 13.06 - 22.72 | 120 |
| EPZ015666 | Biochemical Assay | Methyltransferase Activity | 0.022 | N/A |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA) Marks
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-SDMA-H4R3 or anti-SmBB') overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include a well with media only as a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Comparing the Efficacy of PRMT5 Inhibitors GSK3326595 and a Novel Tetrahydroisoquinoline Derivative
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] Dysregulation of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, is frequently observed in a variety of cancers, making it a focal point for inhibitor development.[1][2] This guide provides a detailed comparison of the clinical-stage PRMT5 inhibitor, GSK3326595, with a more recent and potent tetrahydroisoquinoline (THIQ) derivative, referred to as Compound 20, based on available preclinical data.
Note: Information regarding "Prmt5-IN-23" is not publicly available. Therefore, this comparison utilizes data for "Compound 20," a next-generation THIQ derivative developed from GSK3326595, to provide a relevant and data-supported comparative analysis.[3]
Mechanism of Action: Targeting the PRMT5/MEP50 Complex
Both GSK3326595 and Compound 20 are potent and selective inhibitors of the PRMT5/MEP50 complex.[1][3] GSK3326595 acts as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate.[1] It binds to the substrate-binding pocket of the PRMT5/MEP50 complex, thereby preventing the methylation of target proteins.[1] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on histone and non-histone proteins.[1] The primary antitumor mechanism of GSK3326595 involves the modulation of gene transcription through the prevention of repressive histone marks, such as H4R3me2s and H3R8me2s, leading to the de-repression of tumor suppressor genes.[1] Additionally, GSK3326595 has been shown to induce selective splicing of MDM4 to activate the p53 pathway.[]
Quantitative Comparison of In Vitro Potency
Preclinical data highlights the superior biochemical potency of Compound 20 over GSK3326595.
| Parameter | GSK3326595 | Compound 20 | Reference |
| Biochemical IC50 | 9.2 nM | 4.2 nM | [3] |
| Cellular Thermal Shift (ΔTm) | 5.5 °C | 7.2 °C | [3] |
Signaling Pathways and Therapeutic Implications
PRMT5 inhibition impacts multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[3][5]
The PRMT5 Signaling Landscape and Inhibition
The inhibition of PRMT5 by compounds like GSK3326595 and Compound 20 disrupts several oncogenic pathways. PRMT5 is known to regulate growth factor signaling, such as the EGFR and PDGFR pathways.[5] It also plays a role in transcriptional regulation by methylating transcription factors and histones, influencing the expression of genes involved in cell cycle progression and apoptosis.[1][5] Furthermore, PRMT5 is involved in mRNA splicing, and its inhibition can lead to a synthetic lethal phenotype in cancers with splicing factor mutations.[6]
Caption: PRMT5 Signaling and Inhibition by GSK3326595 and Compound 20.
Preclinical and Clinical Efficacy of GSK3326595
GSK3326595 has been evaluated in several clinical trials for various malignancies. In a phase 1/2 study in patients with myeloid neoplasms, GSK3326595 monotherapy showed limited clinical activity in a heavily pretreated population, despite evidence of robust target engagement.[7][8] The most frequent treatment-related adverse events included decreased platelet count, dysgeusia, fatigue, and nausea.[7]
In the phase 1 METEOR-1 trial for advanced solid tumors and non-Hodgkin lymphoma (NHL), GSK3326595 demonstrated modest efficacy.[6][9] Confirmed partial responses were observed in patients with adenoid cystic carcinoma and estrogen receptor-positive breast cancer.[10] In the NHL cohort, the overall response rate was 10%, with two patients achieving a complete response.[10]
Experimental Protocols
Biochemical IC50 Determination for PRMT5 Inhibitors
A standard biochemical assay to determine the half-maximal inhibitory concentration (IC50) for PRMT5 inhibitors typically involves the following steps:[3]
-
Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is used as the enzyme source, and a synthetic peptide derived from histone H4 serves as the substrate.[3]
-
Reaction Mixture: The reaction is performed in a buffer containing the PRMT5/MEP50 enzyme, the histone peptide substrate, and radiolabeled [3H]-SAM as the methyl donor.[3]
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Quenching and Detection: The reaction is stopped, and the amount of methylated substrate is quantified, typically using a scintillation counter to measure the incorporation of the radiolabel.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical biochemical assay to determine PRMT5 inhibitor IC50.
Western Blotting for SDMA Levels
To assess the cellular activity of PRMT5 inhibitors, western blotting is used to measure the levels of symmetric dimethylarginine (SDMA) on target proteins.
-
Cell Lysis: Cancer cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for SDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence imaging system.[1]
-
Analysis: Band intensities are quantified to determine the relative reduction in SDMA levels, with a loading control used to ensure equal protein loading.[1]
Conclusion
While both GSK3326595 and the novel tetrahydroisoquinoline derivative, Compound 20, are potent inhibitors of PRMT5, preclinical data suggests that Compound 20 exhibits superior biochemical potency. GSK3326595 has demonstrated modest clinical activity as a monotherapy in heavily pretreated patient populations. The development of more potent inhibitors like Compound 20, along with a deeper understanding of the complex role of PRMT5 in various cancers, holds promise for the future of epigenetic therapies. Further research is warranted to explore the full therapeutic potential of these PRMT5 inhibitors, both as single agents and in combination with other cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. onclive.com [onclive.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetedonc.com [targetedonc.com]
Validating Prmt5-IN-23's Anti-Tumor Activity: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the anti-tumor efficacy of Prmt5-IN-23, a novel PRMT5 inhibitor. By comparing its performance with established alternatives and providing detailed experimental protocols, this document serves as a comprehensive resource for preclinical validation.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] As a type II arginine methyltransferase, PRMT5 plays a crucial role in various cellular processes, including cell growth, migration, and the regulation of the cell cycle.[1][2] Its overexpression is a common feature in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it an attractive molecule for targeted cancer therapy.[1][2] The inhibition of PRMT5 is hypothesized to be a novel strategy to target cancer-initiating cells and may also sensitize tumor cells to DNA-damaging agents like PARP and topoisomerase inhibitors.[1][2]
This guide focuses on the validation of a novel inhibitor, this compound, and provides a comparative analysis with other PRMT5 inhibitors that are currently in preclinical and clinical development.
Comparative Analysis of PRMT5 Inhibitors
To objectively assess the anti-tumor potential of this compound, its performance should be benchmarked against other known PRMT5 inhibitors. The following table summarizes key performance indicators for several advanced PRMT5 inhibitors. Data for this compound should be populated as it becomes available through experimentation.
| Inhibitor | Target | IC50 (nM) | Cell Lines Tested | In Vivo Models | Key Findings |
| This compound | PRMT5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| GSK3326595 | PRMT5 | ~10 | Myeloid malignancy cell lines | Xenograft models | Inhibits cellular mRNA splicing and upregulates tumor suppressor function.[1] |
| JNJ-64619178 | PRMT5 | <10 | Solid and hematologic tumor cell lines | Solid and hematologic tumor models | Induces widespread RNA splicing changes and shows broad anti-tumor activity.[1][2] |
| PRT811 | PRMT5 | ~25 | Glioma and uveal melanoma cell lines | Brain-penetrant models | Demonstrates activity in brain cancers due to its ability to cross the blood-brain barrier.[1][2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for key in vitro and in vivo assays to evaluate the anti-tumor activity of this compound.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
Cancer cell lines of interest
-
This compound and other PRMT5 inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control inhibitors for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for another 4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot Analysis for PRMT5 Target Engagement
Western blotting is used to detect the levels of specific proteins and to assess the inhibition of PRMT5's methyltransferase activity by measuring the levels of symmetric dimethylarginine (sDMA) on its substrates.[6]
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (anti-PRMT5, anti-sDMA, anti-GAPDH or β-actin as a loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Anti-Tumor Activity in Xenograft Models
Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of anti-cancer compounds.[7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (and control inhibitors) or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing Key Pathways and Workflows
Diagrams are provided to visually represent the PRMT5 signaling pathway, the experimental workflow for in vivo studies, and the logical framework of the comparative analysis.
Caption: PRMT5 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Logical Framework for Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PRMT5 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with protein arginine methyltransferase 5 (PRMT5) emerging as a promising therapeutic target. PRMT5 is a critical enzyme that plays a multifaceted role in cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of various malignancies, making it an attractive focus for drug development.[1] This guide provides a comparative analysis of several leading PRMT5 inhibitors currently in clinical development, with a focus on their clinical trial results, patient outcomes, and experimental methodologies.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[2] The majority of these inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[1][2] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on both histone and non-histone proteins, disrupting key cellular processes that contribute to cancer cell proliferation and survival.[2] The therapeutic potential of PRMT5 inhibitors is being explored in both solid tumors and hematological malignancies.[3][4]
Clinical Trial Performance of Key PRMT5 Inhibitors
This section summarizes the clinical trial data for several PRMT5 inhibitors, including JNJ-64619178, GSK3326595, PRT811, PRT543, and PF-06939999. The data is presented in a series of tables to facilitate a clear comparison of their efficacy and safety profiles across different cancer types.
JNJ-64619178
JNJ-64619178 is a potent and selective oral PRMT5 inhibitor that has shown promising preliminary antitumor activity in a first-in-human, open-label, multicenter Phase 1 study (NCT03573310).[5][6] The study enrolled patients with advanced solid tumors and non-Hodgkin lymphomas (NHL).[5]
Table 1: Efficacy of JNJ-64619178 in Clinical Trials
| Indication | Number of Patients (evaluable) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Noteworthy Outcomes |
| Advanced Solid Tumors/NHL | 90 | 5.6% | - | Five confirmed responses.[5] |
| Adenoid Cystic Carcinoma (ACC) | 26 | 11.5% | 19.1 months | Three confirmed responses.[5] |
| Lower-Risk Myelodysplastic Syndromes (LR MDS) | 24 | 0% | - | No objective responses or hematologic improvements observed.[7] |
Table 2: Safety Profile of JNJ-64619178
| Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Emergent Adverse Events (TEAEs) |
| Thrombocytopenia[5] | Neutropenia (62.5%), Thrombocytopenia (58.3%) in LR MDS patients.[7] |
GSK3326595
GSK3326595 is another selective, reversible PRMT5 inhibitor that has been evaluated in the Phase 1 METEOR-1 trial (NCT02783300) for advanced solid tumors and NHL, and in a Phase I/II study (NCT03614728) for myeloid neoplasms.[8][9]
Table 3: Efficacy of GSK3326595 in Clinical Trials
| Indication | Number of Patients | Overall Response Rate (ORR) / Clinical Benefit Rate (CBR) | Duration of Response (DOR) / Other Outcomes |
| Advanced Solid Tumors | - | 3 confirmed partial responses (PRs) | - |
| Adenoid Cystic Carcinoma (ACC) | 50 | 2 PRs | 9.3 months (previously treated), 1.9 months (treatment-naïve)[9] |
| ER-positive Breast Cancer | 47 | 1 PR | 3.7 months[9] |
| Non-Hodgkin Lymphoma (NHL) | 29 | 10% ORR | Follicular Lymphoma (CR): 32.4 months (ongoing), DLBCL (CR): 3.4 months, Follicular Lymphoma (PR): 2.7 months[9] |
| Myeloid Neoplasms (MDS, CMML, AML) | 30 | 17% CBR (5 patients) | 1 patient with complete marrow remission for ~8 months.[8] |
Table 4: Safety Profile of GSK3326595
| Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Related Adverse Events (TRAEs) |
| Not specified in provided results | Decreased platelet count (27%), Dysgeusia (23%), Fatigue (20%), Nausea (20%) in myeloid neoplasm patients.[8] |
PRT811
PRT811 is a brain-penetrant PRMT5 inhibitor investigated in a Phase 1 trial (NCT04089449) for patients with recurrent high-grade glioma and advanced/metastatic uveal melanoma.[10][11]
Table 5: Efficacy of PRT811 in Clinical Trials
| Indication | Number of Patients | Overall Response Rate (ORR) / Clinical Benefit Rate (CBR) | Duration of Response (DOR) / Other Outcomes |
| Recurrent High-Grade Glioma | 38 | 5.3% ORR | - |
| IDH-positive Glioma | 16 | 12.5% ORR, 31.3% CBR | Two complete responses (CRs) with DORs of 31.0 months (ongoing) and 7.5 months.[10][12] |
| Uveal Melanoma | 23 | - | - |
| Splicing Mutation-positive Uveal Melanoma | 10 | 10.0% ORR, 30.3% CBR | One partial response (PR) with a DOR of 10.0 months.[10] |
Table 6: Safety Profile of PRT811
| Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) >5% | Most Common Any-Grade TEAEs |
| Thrombocytopenia (9.3%), Anemia (9.3%), Fatigue (5.8%)[12] | Nausea (62.3%), Vomiting (47.5%), Fatigue (37.7%), Constipation (31.3%)[13] |
PRT543
PRT543 is a PRMT5 inhibitor studied in a Phase 1 dose-expansion study (NCT03886831) in patients with advanced solid tumors, including a cohort with recurrent/metastatic adenoid cystic carcinoma (ACC).[14][15]
Table 7: Efficacy of PRT543 in Clinical Trials
| Indication | Number of Patients | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| Recurrent/Metastatic ACC | 56 | 2% | 57% | 5.9 months[14][15] |
| HRD+ Ovarian Cancer | - | - | - | One durable complete response reported.[16] |
Table 8: Safety Profile of PRT543
| Grade 3 Treatment-Related Adverse Events |
| Anemia (16%), Thrombocytopenia (9%)[14][15] |
PF-06939999
PF-06939999 is a selective small-molecule PRMT5 inhibitor evaluated in a Phase 1 dose-escalation and expansion trial (NCT03854227) in patients with selected advanced or metastatic solid tumors.[17][18]
Table 9: Efficacy of PF-06939999 in Clinical Trials
| Indication | Number of Patients | Confirmed Partial Responses | Stable Disease |
| Selected Advanced/Metastatic Solid Tumors | 44 (overall) | 3 patients (6.8%) | 19 patients (43.2%)[17] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | - | 1 patient | - |
| Non-Small Cell Lung Cancer (NSCLC) | - | 2 patients | - |
Table 10: Safety Profile of PF-06939999
| Dose-Limiting Toxicities (DLTs) | Most Common Grade ≥3 Treatment-Related Adverse Events |
| Thrombocytopenia, Anemia, Neutropenia[17] | Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Fatigue (6%), Neutropenia (4%)[17] |
Experimental Protocols
The clinical trials for these PRMT5 inhibitors generally follow a standard framework for Phase 1 dose-escalation and expansion studies.
General Methodology:
-
Study Design: The initial phase is typically a dose-escalation stage to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[17][18] This is followed by a dose-expansion phase in specific patient cohorts to further evaluate safety, tolerability, and preliminary efficacy.[14][15] The studies are often open-label and multicenter.[5][15]
-
Patient Population: Eligible patients typically have advanced, metastatic, or refractory solid tumors or hematological malignancies for which standard therapies are no longer effective.[5][9] Specific cohorts may be enrolled based on tumor type (e.g., adenoid cystic carcinoma) or biomarker status (e.g., IDH mutations, splicing factor mutations).[10][19] Key inclusion criteria often include measurable disease and adequate organ function.[9]
-
Treatment Administration: The inhibitors are administered orally, with various dosing schedules being evaluated, such as once daily (QD), twice daily (BID), or intermittent dosing (e.g., 14 days on, 7 days off).[5][17]
-
Endpoints:
-
Primary Endpoints (Dose Escalation): Safety and tolerability, including the incidence of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).[20]
-
Secondary Endpoints (Dose Expansion): Preliminary antitumor activity, assessed by metrics such as Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Clinical Benefit Rate (CBR).[14][15] Pharmacokinetics (PK) and pharmacodynamics (PD) are also evaluated.[5]
-
-
Pharmacodynamic Assessments: Target engagement is often measured by the reduction of symmetric dimethylarginine (SDMA) in plasma or serum, which serves as a biomarker for PRMT5 inhibition.[17][21]
Visualizing the Landscape of PRMT5 Inhibition
To better understand the biological context and experimental approach for evaluating PRMT5 inhibitors, the following diagrams are provided.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Pathos Expands Pipeline With Worldwide License of Phase 2-ready Brain-penetrant, PRMT5 Inhibitor - BioSpace [biospace.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of PRT543 in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 17. researchgate.net [researchgate.net]
- 18. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to PRMT5 Inhibitors: Cross-Validation of Prmt5-IN-23's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent PRMT5 inhibitor, Prmt5-IN-23, with other prominent PRMT5 inhibitors. The analysis is supported by experimental data on their biochemical and cellular activities, mechanisms of action, and the signaling pathways they modulate.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[3] PRMT5 inhibitors have been developed with diverse mechanisms of action, primarily targeting the S-adenosylmethionine (SAM) cofactor binding site, the substrate-binding site, or by forming covalent bonds with the enzyme.[4] A newer class of inhibitors exhibits cooperativity with the endogenous metabolite methylthioadenosine (MTA), showing selectivity for cancer cells with MTAP deletions.
This compound: A Covalent Inhibitor
This compound is a potent and selective covalent inhibitor of PRMT5. It is part of a series of hemiaminal-containing compounds that target a unique cysteine residue (Cys449) within the SAM-binding pocket of PRMT5.[4] This covalent and irreversible binding mechanism offers the potential for high potency and prolonged target engagement.
Comparative Analysis of PRMT5 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other well-characterized PRMT5 inhibitors with different mechanisms of action.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| This compound (hemiaminal 9) | - | Covalent | 11 nM[4] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.2 nM[5] |
| JNJ-64619178 | Onametostat | SAM-competitive | Sub-nanomolar |
| EPZ015666 | - | Substrate-competitive | 22 nM[4] |
| LLY-283 | - | SAM-competitive | - |
| MRTX1719 | - | MTA-cooperative | - |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 |
| This compound (hemiaminal 9) | Granta-519 | Data not available | 60 nM[4] |
| GSK3326595 | Z-138 | ~10 nM (EC50)[5] | ~50 nM[5] |
| JNJ-64619178 | - | - | - |
| EPZ015666 | - | - | - |
| LLY-283 | A375 | - | Reproducible IC50s reported[6] |
| MRTX1719 | MTAP-deleted cells | Selective inhibition | Selective killing |
Mechanism of Action and Signaling Pathways
PRMT5 regulates multiple signaling pathways critical for cancer cell proliferation and survival. Inhibition of PRMT5 can therefore have pleiotropic anti-cancer effects.
Covalent Inhibition by this compound
The hemiaminal moiety of this compound is believed to be in equilibrium with its aldehyde form under physiological conditions. The aldehyde then reacts with the thiol group of Cys449 in the PRMT5 active site to form a covalent bond, irreversibly inhibiting the enzyme.[4]
Figure 1: Covalent inhibition mechanism of this compound.
Key Signaling Pathways Modulated by PRMT5
PRMT5 activity impacts several key oncogenic signaling pathways:
-
Gene Expression: PRMT5-mediated methylation of histones (e.g., H4R3me2s) leads to the silencing of tumor suppressor genes like ST7.[7]
-
RNA Splicing: PRMT5 methylates Sm proteins, which is crucial for the proper assembly and function of the spliceosome.[8] Inhibition of PRMT5 can lead to aberrant splicing of key cellular transcripts.[8]
-
PI3K/AKT Pathway: PRMT5 can directly interact with and regulate the activity of AKT, a central node in the PI3K signaling pathway that promotes cell survival and proliferation.[9][10]
-
EGFR Pathway: PRMT5 can methylate the Epidermal Growth Factor Receptor (EGFR), modulating its downstream signaling to the ERK pathway.[11][12]
-
NF-κB Pathway: PRMT5 can methylate the p65 subunit of NF-κB, enhancing its transcriptional activity and promoting pro-inflammatory and pro-survival gene expression.[13][14][15][16]
Figure 2: Overview of PRMT5 signaling pathways and inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PRMT5/MEP50 Biochemical Assay (FlashPlate)
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the incorporation of a radiolabeled methyl group onto a histone H4 peptide substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl).
-
Compound Incubation: Serially dilute test compounds in DMSO and then further dilute in the assay buffer. Pre-incubate the diluted compounds with the PRMT5/MEP50 complex.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding the ³H-SAM and peptide substrate mixture to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., S-adenosyl-L-homocysteine).
-
Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. The biotinylated peptide binds to the plate, and the proximity of the ³H label to the scintillant in the plate generates a signal that is proportional to the enzyme activity.
-
Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for the PRMT5 biochemical assay.
Cellular Symmetric Dimethylarginine (sDMA) Assay (Western Blot)
This assay quantifies the levels of sDMA on cellular proteins as a biomarker of PRMT5 activity in cells.
-
Cell Treatment: Plate cancer cells (e.g., Granta-519) and treat with various concentrations of the test inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody that specifically recognizes sDMA-modified proteins (e.g., anti-sDMA antibody).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization and Data Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities and normalize the sDMA signal to the loading control. Calculate the percent reduction in sDMA for each inhibitor concentration and determine the sDMA IC50 value.
Cell Proliferation Assay (MTT/MTS)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-6 days).
-
Addition of Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with Reagent: Incubate the plate for a few hours to allow viable cells to metabolically reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control and determine the proliferation IC50 value.
Conclusion
This compound is a potent, covalent inhibitor of PRMT5 with a distinct mechanism of action that offers the potential for durable target inhibition. Its ability to modulate key oncogenic signaling pathways, including gene expression, RNA splicing, and the PI3K/AKT and NF-κB pathways, underscores the therapeutic potential of PRMT5 inhibition in oncology. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the cross-validation and further investigation of this compound and other PRMT5 inhibitors.
References
- 1. PRMT5 in gene regulation and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PRMT5 function and targeting in cancer [cell-stress.com]
- 16. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Prmt5-IN-23: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists utilizing Prmt5-IN-23, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Given its biological activity and potential as an anti-tumor agent, this compound and all associated waste must be treated as hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All personnel handling this compound must be thoroughly trained in chemical safety and hazardous waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous research chemicals and should be adapted to meet the specific requirements of your institution.
1. Waste Segregation:
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure proper disposal. Three main categories of this compound waste should be identified and collected separately:
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), and any lab consumables such as weigh boats, pipette tips, and tubes that have come into direct contact with the compound.
-
Liquid Waste: This category encompasses all solutions containing this compound, including stock solutions (often prepared in solvents like DMSO), experimental media, and the rinsate from decontaminating glassware.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be collected in a designated sharps container.
2. Waste Collection and Labeling:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for hazardous waste collection.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard associated with the waste (e.g., "Toxic," "Chemical Waste"). The accumulation start date should also be clearly marked on the label.
3. Decontamination of Labware:
All glassware and equipment that have been in contact with this compound must be decontaminated before being washed and reused. A triple-rinse procedure is recommended:
-
First Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with fresh solvent and again collect the rinsate in the hazardous liquid waste container.
-
Third Rinse: A final rinse with fresh solvent should be performed, with the rinsate also being collected as hazardous waste.
After the triple rinse, the glassware can be washed using standard laboratory procedures.
4. Spill Management:
In the event of a spill, the immediate area should be evacuated, and ventilation should be maximized. Only trained personnel with appropriate PPE should clean up the spill.
-
Solid Spills: Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated solid hazardous waste container.
-
Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Place the absorbent material into the solid hazardous waste container.
The spill area should then be decontaminated using a suitable solvent, and all cleaning materials should be disposed of as hazardous waste.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key aspects of the this compound disposal plan.
| Waste Type | Container Requirements | Labeling | Disposal Procedure |
| Solid Waste (Unused powder, contaminated PPE, consumables) | Leak-proof, compatible container with a secure lid. | "Hazardous Waste," "this compound," "Toxic," Accumulation Start Date | Collect in a designated container. Do not mix with other waste streams. Arrange for pickup by the institution's EHS department. |
| Liquid Waste (Stock solutions, experimental media, rinsate) | Leak-proof, compatible container with a secure lid. | "Hazardous Waste," "this compound," "Toxic," Accumulation Start Date | Collect in a designated container. Do not dispose of down the drain. Arrange for pickup by the institution's EHS department. |
| Sharps Waste (Contaminated needles, syringes) | Puncture-resistant sharps container. | "Hazardous Waste," "Sharps," "this compound" | Place directly into the sharps container immediately after use. Do not recap needles. Arrange for pickup by the institution's EHS department. |
The Central Role of PRMT5 in Cellular Signaling
This compound exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes. The diagram below illustrates the central role of PRMT5 in key signaling pathways.
Caption: Inhibition of PRMT5 by this compound disrupts key cellular processes.
By adhering to these detailed disposal procedures and understanding the biological context of this compound, researchers can maintain a safe and compliant laboratory environment while advancing their scientific endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
